Parishin B
Beschreibung
This compound has been reported in Artemisia absinthium with data available.
Eigenschaften
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDMOJTKKEMOG-IWOWLDPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Antioxidant Activity of Parishin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin B, a phenolic glycoside isolated from Gastrodia elata Blume, has garnered significant interest for its potential therapeutic properties, particularly its neuroprotective effects. A growing body of evidence suggests that these effects are, in large part, attributable to its potent antioxidant activity. This technical guide provides an in-depth overview of the antioxidant properties of this compound and its closely related analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. While specific quantitative data for this compound's direct radical scavenging activity is limited in the current literature, this guide leverages available data on its structural analog, Parishin C, to provide a comprehensive understanding of its antioxidant potential.
Core Mechanism of Action: Nrf2 Signaling Pathway
The primary mechanism through which this compound and its analogs exert their antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] However, in the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3][4] This binding initiates the transcription of several crucial antioxidant enzymes and proteins.[1][3]
The activation of the Nrf2 pathway by Parishin C, a close analog of this compound, has been shown to promote the nuclear translocation of Nrf2, thereby upregulating downstream antioxidant factors.[2][3] This action helps to restore redox homeostasis and protect cells from oxidative damage.[1][2]
Quantitative Antioxidant Activity
Table 1: Effect of Parishin C on Cellular Oxidative Stress Markers in LPS-stimulated HT22 Cells [1]
| Marker | Treatment | Result |
| Reactive Oxygen Species (ROS) | Parishin C | Significantly inhibited the increase in H2O2 levels. |
| Superoxide (B77818) Anion | Parishin C | Inhibited the level of superoxide anions. |
| Malondialdehyde (MDA) | Parishin C | Inhibited the level of MDA. |
| Superoxide Dismutase (SOD) | Parishin C | Increased the levels of SOD. |
Table 2: Neuroprotective Effects of Parishin C via Reduction of Oxidative Stress in a Rat Model of Cerebral Ischemia [6][7]
| Parameter | Treatment | Effect |
| Malondialdehyde (MDA) | Parishin C (25, 50, 100 mg/kg) | Dose-dependently decreased MDA content. |
| Superoxide Dismutase (SOD) | Parishin C (25, 50, 100 mg/kg) | Dose-dependently improved SOD activity. |
| Catalase (CAT) | Parishin C (25, 50, 100 mg/kg) | Dose-dependently improved CAT activity. |
| Glutathione Peroxidase (GSH-Px) | Parishin C (25, 50, 100 mg/kg) | Dose-dependently improved GSH-Px activity. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the free-radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture: A suitable cell line (e.g., HT22 or SH-SY5Y) is cultured in a 96-well plate until confluent.
-
Loading with Fluorescent Probe: The cells are washed and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are treated with various concentrations of this compound for a specific duration.
-
Induction of Oxidative Stress: A pro-oxidant, such as hydrogen peroxide (H2O2) or AAPH, is added to the cells to induce the generation of reactive oxygen species (ROS).
-
Measurement: ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a microplate reader.
-
Analysis: The antioxidant activity is determined by the ability of this compound to suppress the fluorescence signal compared to the control (cells treated only with the pro-oxidant).
Western Blot Analysis for Nrf2 Activation
This technique is used to measure the levels of Nrf2 protein in the cytoplasm and nucleus.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Lysis and Fractionation: The cells are harvested, and cytosolic and nuclear protein fractions are separated using a fractionation kit.
-
Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to Nrf2 in the nuclear fraction is quantified to determine the extent of its translocation.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
Parishin B: A Technical Guide to its Source, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parishin (B150448) B, a significant bioactive compound derived from the traditional Chinese medicinal plant, Gastrodia elata. This document details the isolation and purification of Parishin B, presents quantitative data on its occurrence, and explores its interactions with key biological signaling pathways.
Source and Significance
This compound is a phenolic glucoside naturally found in the rhizomes of Gastrodia elata Blume, a plant belonging to the Orchidaceae family. Gastrodia elata, known as "Tianma" in Chinese medicine, has a long history of use in treating neurological conditions such as headaches, dizziness, and convulsions.[1][2] Modern research has identified a variety of bioactive constituents in G. elata, including gastrodin, parishin derivatives (A, B, C, and E), and other phenolic compounds.[3][4] this compound, a diester of citric acid and gastrodin, is recognized for its potential therapeutic properties, including antioxidant and neuroprotective effects.[4]
Isolation and Purification of this compound from Gastrodia elata
The isolation of this compound from Gastrodia elata is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocol is synthesized from established methodologies.[5]
Experimental Protocol: Isolation of Parishin Derivatives
-
Extraction:
-
Powdered G. elata rhizomes (4.4 kg) are extracted with 95% ethanol (B145695) (3 x 6 L) by heating under reflux.
-
The combined ethanol extracts are evaporated under a vacuum to yield a crude extract (approx. 539.5 g).[5]
-
-
Solvent Partitioning:
-
The crude extract is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction (86.21 g), which contains this compound and other polar glycosides, is collected for further purification.[5]
-
-
Silica (B1680970) Gel Column Chromatography:
-
The n-butanol extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of dichloromethane/methanol (DCM/MeOH) from 1:0 to 0:1 (v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing parishin derivatives are pooled.[5]
-
-
Diaion HP-20 Column Chromatography:
-
Selected fractions from the silica gel column are further purified using a Diaion HP-20 resin column.
-
Elution is performed with a stepwise gradient of water/methanol (H₂O/MeOH) from 1:0 to 0:1 (v/v).[5]
-
-
Semipreparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved by semipreparative HPLC.
-
A typical mobile phase for the separation of parishin derivatives is a gradient of acetonitrile (B52724) (ACN) in water. For instance, a subfraction can be purified using 21% ACN-H₂O to yield this compound.[5]
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and high-resolution ESI-MS.[5]
-
Experimental Workflow
Isolation Workflow for this compound
Quantitative Data
The content of this compound and related compounds in Gastrodia elata can vary depending on the source and processing methods. The following tables summarize quantitative data from various studies.
Table 1: Yield of Parishin Derivatives from a Representative Isolation Protocol[5]
| Compound | Initial Mass of G. elata (kg) | Final Yield (mg) |
| Parishin Derivative 1 | 4.4 | 6.2 |
| Parishin Derivative 2 | 4.4 | 8.8 |
| Parishin Derivative 3 | 4.4 | 15.9 |
| This compound (tentative) | 4.4 | 2.1 |
| Parishin Derivative 5 | 4.4 | 2.2 |
| Parishin Derivative 6 | 4.4 | 5.3 |
| Parishin Derivative 7 | 4.4 | 2.2 |
Note: The original study labels the compounds with numbers; tentative identification of this compound is based on comparative analysis of similar isolation studies.
Table 2: Content of this compound in Gastrodia elata from Different Localities[4]
| Source Locality | Average Content of this compound (%) |
| Yunnan | Highest among tested localities |
| Xizang | Data not specified |
| Zhejiang | Data not specified |
| Anhui | Data not specified |
| Jilin | Data not specified |
| Sichuan | Data not specified |
| Shanxi | Data not specified |
| Guizhou | Data not specified |
Biological Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivity of parishin compounds, including this compound.
TRIB3-AKT1 Interaction in Breast Cancer
This compound has been identified as an inhibitor of the TRIB3-AKT1 interaction, which plays a role in breast cancer proliferation and metastasis.[6][7] By binding to TRIB3, this compound blocks its interaction with AKT1, leading to the inhibition of downstream signaling that promotes cancer cell growth and survival.[6][7][8]
This compound inhibits the TRIB3-AKT1 interaction.
Klotho/FoxO1 Anti-Aging Pathway
Parishin has been shown to alleviate vascular aging by upregulating the anti-aging protein Klotho.[1] Increased Klotho expression leads to the activation of the transcription factor FoxO1, which in turn promotes the expression of antioxidant enzymes, conferring resistance to oxidative stress.[1]
Parishin's role in the Klotho/FoxO1 anti-aging pathway.
Sir2/Uth1/TOR Signaling Pathway
In the context of lifespan extension, parishin has been found to modulate the Sir2/Uth1/TOR signaling pathway in yeast.[9] It increases the expression of Sir2, an enzyme associated with longevity, while inhibiting the TOR (Target of Rapamycin) pathway, which is involved in cell growth and proliferation.[9] This dual action contributes to its anti-aging effects.[9]
Parishin's modulation of the Sir2/Uth1/TOR pathway.
Conclusion
This compound is a promising bioactive compound from Gastrodia elata with significant therapeutic potential. The detailed isolation protocols and quantitative data presented in this guide provide a solid foundation for researchers in natural product chemistry and drug development. Furthermore, the elucidation of its interactions with key signaling pathways, such as the TRIB3-AKT1, Klotho/FoxO1, and Sir2/Uth1/TOR pathways, opens new avenues for investigating its efficacy in oncology and age-related diseases. Further research is warranted to fully explore the pharmacological applications of this compound.
References
- 1. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal Extraction Study of Gastrodin-Type Components from Gastrodia Elata Tubers by Response Surface Design with Integrated Phytochemical and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies Using Total Gastrodin and Gastrodigenin, or Total Gastrodigenin for Quality Control of Gastrodia elata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis [frontiersin.org]
- 7. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parishin from Gastrodia elata Extends the Lifespan of Yeast via Regulation of Sir2/Uth1/TOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Parishin B: A Technical Guide for Researchers
Parishin B, a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has emerged as a compound of significant interest in the scientific community. Exhibiting a diverse range of biological activities, this compound and its analogs, including Parishin A and C, have demonstrated potential therapeutic applications in oncology, neuroprotection, and inflammatory diseases. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anti-Cancer Activity
This compound and its related compounds have shown notable anti-cancer properties, particularly in breast and oral squamous cell carcinoma. The primary mechanism involves the inhibition of key signaling pathways that regulate cell proliferation, migration, and survival.
Inhibition of Breast Cancer Lung Metastasis
This compound has been identified as an inhibitor of TRIB3, a protein implicated in breast cancer progression and metastasis. By binding to TRIB3, this compound blocks its interaction with AKT1, a crucial kinase in the PI3K/Akt signaling pathway. This disruption leads to the inhibition of breast cancer cell proliferation, migration, and lung metastasis[1][2].
Caption: this compound inhibits the TRIB3-AKT1 interaction in breast cancer cells.
Inhibition of Oral Squamous Cell Carcinoma
Parishin A, a close analog of this compound, has demonstrated significant inhibitory effects on oral squamous cell carcinoma (OSCC) cells[3]. It has been shown to reduce cell viability, colony formation, migration, and invasion in a dose- and time-dependent manner[3]. The underlying mechanism involves the suppression of the PI3K/AKT/mTOR signaling pathway and the inhibition of the epithelial-mesenchymal transition (EMT)[3].
Caption: Parishin A inhibits the PI3K/AKT/mTOR pathway in OSCC cells.
Quantitative Data: Anti-Cancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Parishin A | YD-10B (OSCC) | CCK-8 | 48h | Significant viability reduction at 40, 60, 80 µM | |
| Parishin A | Ca9-22 (OSCC) | CCK-8 | 48h | Significant viability reduction at 40, 60, 80 µM | |
| Parishin A | YD-10B (OSCC) | Wound Healing | 12h | Significant reduction in wound closure at 40, 80 µM | [4] |
| Parishin A | Ca9-22 (OSCC) | Wound Healing | 12h | Significant reduction in wound closure at 40, 80 µM | [4] |
| Parishin A | YD-10B (OSCC) | Matrigel Invasion | - | Significant reduction in invasion at 40, 80 µM | [4] |
| Parishin A | Ca9-22 (OSCC) | Matrigel Invasion | - | Significant reduction in invasion at 40, 80 µM | [4] |
Note: Specific IC50 values for this compound in breast cancer cell lines were not explicitly available in the provided search results.
Neuroprotective Effects
Parishin compounds have demonstrated significant neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities. They have shown potential in models of neurodegenerative diseases and ischemic brain injury.
Attenuation of Oxidative Stress and Neuroinflammation
Parishin C has been shown to protect HT22 hippocampal neurons and BV2 microglia from lipopolysaccharide (LPS)-induced oxidative stress and inflammation[5][6]. The mechanism involves the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response[5][6]. Parishin C promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.
Caption: Parishin C activates the Nrf2 antioxidant pathway.
Modulation of MAPK Signaling Pathway in Neurodegeneration
Macluraparishin C, another Parishin analog, has been found to exert neuroprotective effects against oxidative stress-induced neurodegeneration by modulating the MAPK signaling pathway[2][7][8]. It has been observed to downregulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby mitigating neuronal damage[2][7][8].
Quantitative Data: Neuroprotective Effects
| Compound | Cell Line/Model | Assay | Endpoint | Result | Reference |
| Parishin C | HT22 (LPS-stimulated) | MTT Assay | 24h | Increased cell viability in a dose-dependent manner (1, 5, 10 µM) | [5] |
| Parishin C | HT22 (LPS-stimulated) | LDH Release | 24h | Decreased LDH release in a dose-dependent manner (1, 5, 10 µM) | [5] |
| Macluraparishin C | SH-SY5Y (H₂O₂-induced) | Cell Viability | 24h | Enhanced cell viability post-H₂O₂ exposure | [2] |
| Macluraparishin C | SH-SY5Y (H₂O₂-induced) | LDH Release | 24h | Reduced LDH release in a concentration-dependent manner | [2] |
Anti-Inflammatory Activity in Sepsis
Parishin has shown promise in mitigating the severe inflammatory response associated with sepsis. In a murine model of sepsis, Parishin treatment significantly reduced the levels of pro-inflammatory cytokines and improved survival rates[9][10].
Modulation of ACSL4 in Sepsis-Induced Intestinal Injury
Parishin has been identified as a potential inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme implicated in ferroptosis and sepsis-induced intestinal injury[9][10]. By downregulating ACSL4, Parishin is thought to suppress ferroptosis and ameliorate intestinal damage[9].
Caption: Workflow for the CCK-8 cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Matrigel Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound to the upper chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane.
-
Staining and Counting: Fix and stain the invaded cells on the lower surface of the membrane and count them under a microscope.
Western Blot for Phosphorylated Proteins
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-proteins) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Quantitative Real-Time PCR (qRT-PCR)
[9][11][18][20][21][22][23][24]
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing to a housekeeping gene.
Conclusion
This compound and its analogs represent a promising class of natural compounds with a wide array of biological activities. Their ability to modulate key signaling pathways involved in cancer, neurodegeneration, and inflammation underscores their potential as lead compounds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and development, facilitating further investigation into the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 10. yenepoya.res.in [yenepoya.res.in]
- 11. benchchem.com [benchchem.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 19. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 20. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of Parishin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Parishin B, a significant bioactive compound found in the traditional Chinese medicine Gastrodia elata. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound have been investigated in vivo, primarily through studies involving the oral administration of Gastrodia elata or Gastrodia Rhizoma extracts to rats. The data presented below has been compiled from studies that utilized validated high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous quantification of multiple components in rat plasma.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Gastrodia Rhizoma Extract [1]
| Parameter | Value | Units |
| Tmax (Time to Maximum Concentration) | 0.10 | hours |
| t1/2 (Elimination Half-life) | 2.67 | hours |
Note: Cmax (Maximum Concentration) and AUC (Area Under the Curve) values were not explicitly reported in the cited abstract. However, the study successfully quantified this compound within a calibration curve range of 5 to 2000 ng/mL in rat plasma.[1]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic analysis of this compound in vivo.
Animal Model and Dosing
-
Animal Model: Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies of this compound.[1]
-
Administration Route: Oral gavage (intragastric administration) is the typical route of administration for Gastrodia elata or Gastrodia Rhizoma extracts.[1]
-
Dosing Substance: Studies have utilized extracts of Gastrodia elata or Gastrodia Rhizoma. In one study, the administered Gastrodia elata extract contained this compound at a dose of 29.5 mg/kg.
Sample Collection and Preparation
-
Biological Matrix: Plasma is the primary biological matrix analyzed for this compound concentrations.
-
Sample Collection: Blood samples are typically collected from the orbital vein or other appropriate sites at predetermined time points post-dosing.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation.[1] This involves adding a solvent like methanol (B129727) to the plasma sample to precipitate proteins, followed by vortexing and centrifugation to separate the supernatant containing the analyte of interest. The dried residue is then reconstituted before analysis.[1]
Analytical Methodology
A highly sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the simultaneous quantification of this compound and other components in rat plasma.[1]
-
Chromatographic Separation: Separation is achieved using a C18 column with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water with 0.1% formic acid.[1]
-
Detection: Detection is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[1]
-
Method Validation: The analytical method is validated for linearity, precision, accuracy, matrix effects, extraction recovery, and stability to ensure reliable and reproducible results.[1] The lower limit of quantification (LLOQ) for this compound has been reported to be as low as 1.37 ng/mL.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Metabolic Pathway of Parishin
Parishin is known to be metabolized in vivo to several other compounds, including this compound. This metabolic conversion is a key aspect of its pharmacokinetic profile.
Caption: In vivo metabolic pathway of Parishin.
References
Parishin B: A Novel Therapeutic Candidate in the Mitigation of Vascular Aging
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vascular aging is a complex process characterized by progressive structural and functional deterioration of blood vessels, contributing significantly to cardiovascular disease, the leading cause of mortality worldwide. Endothelial senescence, a state of irreversible cell cycle arrest in the endothelial lining of blood vessels, is a key driver of this process. Recent research has identified Parishin B, a phenolic glucoside derived from the traditional Chinese medicine Gastrodia elata, as a promising therapeutic agent with the potential to ameliorate vascular aging. This technical guide provides an in-depth overview of the current understanding of this compound's role in vascular aging, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel strategies to combat age-related vascular dysfunction.
Introduction to Vascular Aging and Endothelial Senescence
The aging of the vascular system is marked by a decline in endothelial function, increased arterial stiffness, and a pro-inflammatory state.[1] Endothelial cells (ECs) play a crucial role in maintaining vascular homeostasis through the production of nitric oxide (NO), regulation of vascular tone, and inhibition of inflammation and thrombosis.[2] With advancing age, ECs are susceptible to senescence, a process triggered by various stressors including telomere shortening, oxidative stress, and DNA damage.[2] Senescent ECs exhibit a flattened and enlarged morphology and are characterized by the secretion of a pro-inflammatory secretome, known as the Senescence-Associated Secretory Phenotype (SASP), which contributes to a chronic, low-grade inflammatory state within the vessel wall.[2] Key molecular markers of endothelial senescence include increased activity of senescence-associated β-galactosidase (SA-β-gal) and upregulation of cell cycle inhibitors such as p16Ink4a and p21.[3][4] This age-related decline in vascular health is a major risk factor for the development of atherosclerosis, hypertension, and other cardiovascular diseases.[1]
This compound: A Natural Compound with Anti-Vascular Aging Properties
This compound is a phenolic glucoside that has demonstrated significant anti-aging properties in various models.[5] Emerging evidence strongly suggests its potential to counteract vascular aging by targeting key molecular pathways involved in endothelial cell senescence and dysfunction.[5]
Mechanism of Action of this compound in Vascular Aging
The primary mechanism by which this compound is understood to combat vascular aging is through the modulation of the Klotho/FoxO1 signaling pathway and the reduction of oxidative stress.[5]
2.1.1. Upregulation of Klotho and Activation of FoxO1
Klotho is an anti-aging protein that has been shown to decline with age.[5] this compound has been found to significantly increase the expression of Klotho in vascular tissues.[5] This upregulation of Klotho, in turn, influences the Forkhead box protein O1 (FoxO1), a transcription factor that plays a critical role in stress resistance, metabolism, and cell fate.[5] this compound treatment leads to an increase in total FoxO1 levels while simultaneously decreasing the levels of phosphorylated FoxO1 (p-FoxO1).[5] The dephosphorylated, active form of FoxO1 translocates to the nucleus, where it can activate the transcription of antioxidant enzymes, thereby mitigating oxidative stress.[5]
2.1.2. Reduction of Oxidative Stress and Improvement of Mitochondrial Function
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to endothelial senescence.[2] this compound has been shown to reduce the production of ROS in vascular endothelial cells.[5] This antioxidant effect is linked to the activation of the Klotho/FoxO1 pathway and leads to improved mitochondrial function.[5]
2.1.3. Attenuation of Senescence Markers
Consistent with its anti-senescent effects, this compound treatment has been shown to reduce the expression of several key markers of cellular senescence in vascular tissues. These include a decrease in the levels of PARP1, γH2AX (a marker of DNA double-strand breaks), and the pro-inflammatory cytokine IL-6.[5] Furthermore, a reduction in the cell cycle inhibitor p16Ink4a has also been observed.[3][5]
2.1.4. Potential Role of SIRT1
While the primary focus has been on the Klotho/FoxO1 pathway, there is also evidence to suggest that this compound may influence the activity of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. Studies on cardiac aging have shown that this compound can increase the expression of SIRT1.[3][4] Given the known protective role of SIRT1 in vascular endothelial cells, it is plausible that this compound's beneficial effects on the vasculature are, in part, mediated through SIRT1 activation. Further research is needed to fully elucidate this connection in the context of vascular aging.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key markers of vascular aging as reported in preclinical studies. It is important to note that accessing the full-text of the cited literature is recommended for a more detailed understanding of the experimental conditions and statistical analyses.
Table 1: Effect of this compound on Senescence-Associated Markers in Human Coronary Artery Endothelial Cells (HCAECs)
| Marker | Treatment Group | Fold Change vs. Control | p-value | Reference |
| SA-β-gal Positive Cells | This compound | Data requires extraction from full-text | <0.05 | [5] |
| γH2AX (fluorescence intensity) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| PARP1 (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| IL-6 (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| p16Ink4a (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
Table 2: Effect of this compound on Klotho/FoxO1 Signaling Pathway in HCAECs
| Marker | Treatment Group | Fold Change vs. Control | p-value | Reference |
| Klotho (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| FoxO1 (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| p-FoxO1 (protein expression) | This compound | Data requires extraction from full-text | <0.05 | [5] |
Table 3: Effect of this compound on Vascular Function Markers in Aged Mice
| Marker | Treatment Group | Fold Change vs. Aged Control | p-value | Reference |
| eNOS (protein expression in aorta) | This compound | Data requires extraction from full-text | <0.05 | [5] |
| Serum Klotho | This compound | Data requires extraction from full-text | <0.05 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on vascular aging.
Cell Culture and Induction of Senescence
-
Cell Line: Human Coronary Artery Endothelial Cells (HCAECs) or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Induction of Replicative Senescence: Cells are serially passaged until they reach a state of replicative senescence, typically characterized by a flattened and enlarged morphology and a reduced proliferation rate. Senescence is confirmed by SA-β-gal staining.
-
This compound Treatment: Senescent or pre-senescent cells are treated with varying concentrations of this compound (e.g., 10 μM, 20 μM) for a specified duration (e.g., 48-72 hours).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to detect senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining: Incubate cells with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.
-
Imaging: Acquire images using a bright-field microscope. Senescent cells will appear blue.
-
Quantification: The percentage of SA-β-gal positive cells is determined by counting the number of blue cells relative to the total number of cells in multiple fields of view.
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse cells or homogenized vascular tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Klotho, FoxO1, p-FoxO1, SIRT1, p16Ink4a, γH2AX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software, with protein levels normalized to a loading control such as β-actin.
Immunohistochemistry (IHC)
This method is used to visualize the localization and expression of proteins within tissue sections.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and embed the aorta in paraffin.
-
Sectioning: Cut 5 µm thick sections of the aorta.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., eNOS) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging: Acquire images using a light microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound in mitigating vascular aging.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Logical relationship of this compound's therapeutic action.
Conclusion and Future Directions
This compound has emerged as a compelling natural compound with significant potential for the treatment and prevention of vascular aging. Its ability to upregulate the anti-aging protein Klotho, activate the protective FoxO1 signaling pathway, and reduce oxidative stress provides a strong mechanistic basis for its therapeutic effects. The preclinical evidence demonstrating its capacity to inhibit endothelial senescence and improve vascular function in aged models is promising.
Future research should focus on several key areas to advance the development of this compound as a clinical candidate:
-
Elucidation of the SIRT1/AMPK Connection: A more thorough investigation into the direct effects of this compound on the SIRT1 and AMPK signaling pathways in vascular endothelial cells is warranted.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the bioavailability, optimal dosage, and long-term safety of this compound.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the efficacy of this compound in improving vascular health and reducing the risk of cardiovascular disease in human populations.
References
- 1. Mechanisms and consequences of endothelial cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin treatment alleviates cardiac aging in naturally aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 promotes proliferation and prevents senescence through targeting LKB1 in primary porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Parishin B: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound for Inflammation-Related Drug Discovery
Introduction
Parishin (B150448) B, a phenolic glucoside derived from the traditional Chinese medicinal herb Gastrodia elata, is a member of the parishin family of compounds that have demonstrated a range of notable biological activities. While research has highlighted the anti-inflammatory and antioxidant properties of the broader parishin group, particularly Parishin and Parishin C, the specific anti-inflammatory mechanisms of Parishin B are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of parishin compounds, with a focused investigation into the available data for this compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Core Anti-Inflammatory Mechanisms of the Parishin Family
The anti-inflammatory effects of parishin compounds are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the inflammatory response, and evidence suggests that parishins exert their effects through the inhibition of these pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Studies on parishin compounds indicate that they can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of downstream inflammatory mediators.[1][2]
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Safety Profile of Parishin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary findings on the toxicity of Parishin B based on currently available scientific literature. A comprehensive toxicological evaluation in accordance with regulatory guidelines has not yet been published.
Executive Summary
This compound, a phenolic glycoside isolated from Gastrodia elata, has demonstrated potential therapeutic effects, particularly in the context of cancer. Preliminary studies suggest a degree of selective cytotoxicity towards cancer cells with limited impact on normal cells. However, a comprehensive toxicological profile, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and safety pharmacology assessments, is not yet fully established. This guide provides an in-depth overview of the current knowledge regarding the toxicity of this compound, outlines the experimental methodologies used in these preliminary studies, and identifies key areas for future investigation.
In Vitro Cytotoxicity
This compound and its analogs have been evaluated for their cytotoxic effects on various cell lines. The available data suggests a preferential effect on cancer cells over their non-malignant counterparts.
Quantitative Data Summary
| Compound | Cell Line | Cell Type | Assay | Concentration(s) | Incubation Time | Observed Effect | Source |
| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | CCK-8 | 5, 10, 20 µM | Not Specified | Inhibition of proliferation | [1] |
| This compound | MCF-10A | Human Mammary Epithelial (Non-tumorigenic) | CCK-8 | 10 µM | Not Specified | Exhibited cytotoxicity | [1] |
| Parishin A | YD-10B, Ca9-22 | Human Oral Squamous Cell Carcinoma | CCK-8 | 10, 20, 40, 60, 80 µM | 24, 48, 72, 96 h | Dose- and time-dependent decrease in cell viability | [2] |
| Parishin A | HGnF | Human Gingival Fibroblasts (Normal) | CCK-8 | 20, 40, 80 µM | 24, 48, 72 h | No significant effect on cell viability | [2] |
| Parishin C | HT22 | Mouse Hippocampal Neuronal | MTT | 20 µM | Not Specified | Significantly reduced cell viability | [3] |
Experimental Protocols
1.2.1. Cell Viability Assay (CCK-8 and MTT)
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Following the specified incubation period (e.g., 24, 48, 72 hours), the assay reagent (CCK-8 or MTT) is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for formazan formation.
-
For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
1.2.2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Methodology:
-
Cells are seeded in 6-well plates and treated with the test compound for the desired duration.
-
Both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.
-
In Vivo Safety and Toxicity
Direct in vivo toxicity studies for this compound are limited. However, some studies investigating its therapeutic efficacy provide preliminary insights into its safety profile.
Observations from Efficacy Studies
A study investigating the effect of this compound on breast cancer lung metastasis in mice reported no significant drug toxicity based on the evaluation of biochemical and organ indices following its administration.[1][4] Another study on the antidepressant-like effects of Parishin C in mice noted that it has "little toxicity".[3]
It is crucial to note that these observations are not substitutes for formal, guideline-compliant toxicity studies.
General Hazard Classification
The PubChem database provides a GHS classification for this compound as "Harmful if swallowed" (Acute toxicity, oral - Category 4).[5]
Signaling Pathways Associated with this compound Effects
Understanding the signaling pathways modulated by this compound is essential for predicting potential on-target and off-target toxicities. The primary mechanism of action identified in the context of its anti-cancer effects involves the PI3K/Akt signaling pathway.
TRIB3-AKT1 Interaction and the PI3K/Akt Pathway
In breast cancer cells, this compound has been shown to inhibit the interaction between Tribbles homolog 3 (TRIB3) and AKT1.[1][4][6] TRIB3 is known to promote cancer cell survival and proliferation by interacting with and activating AKT1. By blocking this interaction, this compound can suppress the pro-survival PI3K/Akt signaling cascade, leading to apoptosis and reduced proliferation of cancer cells.
Diagram of the TRIB3-AKT1 Interaction in the PI3K/Akt Pathway
Caption: this compound inhibits the TRIB3-AKT1 interaction, suppressing the PI3K/Akt signaling pathway.
Future Directions and Recommendations for a Comprehensive Toxicological Profile
To establish a robust safety profile for this compound, a series of standardized toxicity studies are required. The following outlines the key experimental protocols that should be considered.
Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance and to obtain information on its health hazards. This study allows for the classification of the substance and provides an estimate of the median lethal dose (LD50).
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered orally at one of the defined dose levels. The presence or absence of mortality in each step determines the subsequent dose level for the next group of animals. Observations for signs of toxicity are made for at least 14 days.
References
- 1. vliz.be [vliz.be]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Comet and micronucleus assays for analyzing DNA damage and genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Methodological & Application
Parishin B: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Parishin B, a natural compound with demonstrated anti-cancer properties, in cell culture experiments. The protocols outlined below are specifically tailored for investigating the effects of this compound on cancer cells, with a focus on breast cancer cell lines.
Mechanism of Action
This compound has been identified as an inhibitor of TRIB3 (Tribbles Homolog 3), a protein implicated in cancer progression. By binding to TRIB3, this compound disrupts its interaction with AKT1 (Protein Kinase B), a key component of the PI3K/Akt signaling pathway.[1][2][3] This interference leads to the inhibition of cancer cell proliferation, migration, and invasion.[1][2][3] Furthermore, this compound has been shown to induce cell cycle arrest, contributing to its anti-tumor activity.[1][2]
Data Presentation
The following tables summarize the reported effects of this compound on the MDA-MB-231 human breast cancer cell line.
Table 1: Effect of this compound on MDA-MB-231 Cell Proliferation
| Assay | Concentration | Incubation Time | Result |
| Colony Formation | 5 µM | 12 days | Marked suppression of colony formation |
| Colony Formation | 10 µM | 12 days | Marked suppression of colony formation |
| Colony Formation | 20 µM | 12 days | Marked suppression of colony formation |
Table 2: Effect of this compound on MDA-MB-231 Cell Migration and Invasion
| Assay | Cell Seeding Density | Incubation Time | Result |
| Transwell Migration | 7 x 10⁴ cells/well | 24 hours | Significant reduction in cell migration |
| Transwell Invasion | 7 x 10⁴ cells/well | 24 hours | Significant reduction in cell invasion |
Table 3: Effect of this compound on Cell Cycle and Signaling in MDA-MB-231 Cells
| Assay | Observation |
| Flow Cytometry | This compound induces cell cycle arrest. |
| Western Blot | This compound treatment leads to increased phosphorylation of PI3K and AKT.[1] |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., L-15 for MDA-MB-231)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 µM to 100 µM is recommended for initial screening. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
0.1% Crystal violet solution
Procedure:
-
Seed 1,000 cells per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM).[1]
-
Incubate the plates for 12 days, replacing the medium with fresh this compound-containing medium every 2 days.[1]
-
After 12 days, wash the colonies three times with PBS.[1]
-
Fix the colonies with 4% paraformaldehyde for 30 minutes.[1]
-
Stain the colonies with 0.1% crystal violet solution for 20 minutes.[1]
-
Wash the wells with water and allow them to air dry.
-
Capture images of the plates and quantify the number of colonies using software such as ImageJ.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free medium and medium with 20% FBS
-
This compound stock solution
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
4% Paraformaldehyde
-
0.1% Crystal violet solution
-
Cotton swabs
Procedure:
-
For the invasion assay, coat the upper chamber of the Transwell inserts with Matrigel (2 mg/mL) and incubate at 37°C for 30 minutes to solidify.[1] For the migration assay, no coating is needed.
-
Seed 7 x 10⁴ cells in 200 µL of serum-free medium in the upper chamber of the Transwell insert.[1]
-
Add 700 µL of medium containing 20% FBS to the lower chamber as a chemoattractant.[1]
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the plate for 24 hours at 37°C.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.[1]
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.[1]
-
Wash the inserts three times with PBS.[1]
-
Visualize and count the migrated cells under a microscope. Quantify the results using software like ImageJ.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the TRIB3-AKT signaling pathway following this compound treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRIB3, anti-AKT, anti-p-AKT, anti-PI3K, anti-p-PI3K, anti-CDK1, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Western Blot Analysis.
References
Application Notes and Protocols for In Vivo Administration of Parishin B in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo dosage and administration of Parishin B in mice, based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies involving this natural compound.
I. Application Notes
This compound, a phenolic glycoside, has demonstrated potential therapeutic effects in preclinical cancer models. In a notable study, it was shown to inhibit breast cancer lung metastasis in mice.[1][2] The mechanism of action involves the disruption of the TRIB3-AKT1 interaction, which subsequently modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
Quantitative Data Summary
The following table summarizes the key parameters for the in vivo administration of this compound in a breast cancer lung metastasis mouse model.
| Parameter | Details | Reference |
| Animal Model | Breast Cancer Lung Metastasis Model (MDA-MB-231-LUC cells) | [1] |
| Dosage | 4 mg/kg (low dose) and 8 mg/kg (high dose) | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 6 weeks | [1] |
| Reported Efficacy | Inhibition of breast cancer lung metastasis | [1][2] |
| Observed Toxicity | No significant drug toxicity reported at the tested dosages.[1] |
Pharmacokinetic Profile
While a 2014 study by Tang et al. is cited for providing pharmacokinetic parameters of this compound, specific data such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve) in mice are not detailed in the readily available literature.[1] Researchers should consult this primary source or conduct their own pharmacokinetic studies to determine these crucial parameters for their specific experimental setup.
Vehicle for Administration
The specific vehicle used for the in vivo administration of this compound in the key cited study is not explicitly mentioned. As this compound is a phenolic compound, its solubility in aqueous solutions may be limited. Researchers may need to develop a suitable vehicle formulation. Common approaches for poorly soluble compounds for intraperitoneal injection in mice include:
-
A solution of Dimethyl sulfoxide (B87167) (DMSO) followed by dilution with saline or PBS: A common starting point is to dissolve the compound in a minimal amount of DMSO and then dilute it with a physiological buffer to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Suspension in an aqueous vehicle with a surfactant: Using vehicles such as a saline solution containing a small percentage of Tween 80 or Cremophor EL can help to create a stable suspension for injection.
-
Formulation with cyclodextrins: Cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds.
It is imperative to perform pilot studies to ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes. A vehicle control group should always be included in the experimental design.
II. Experimental Protocols
The following protocols are based on the methodology described in the study by Cheng et al. (2025) investigating the effect of this compound on breast cancer lung metastasis.
A. Preparation of this compound for Injection
Objective: To prepare a sterile solution or suspension of this compound for intraperitoneal injection in mice.
Materials:
-
This compound (solid)
-
Sterile vehicle (e.g., DMSO and sterile saline, or a commercially available vehicle)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 4 mg/kg or 8 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. Assume an injection volume of 100-200 µL per mouse.
-
Solubilization/Suspension (Example using DMSO/Saline):
-
In a sterile microcentrifuge tube, weigh the required amount of this compound.
-
Add a minimal volume of sterile DMSO to dissolve the this compound completely. Vortex gently if necessary.
-
Gradually add sterile saline to the DMSO solution while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible.
-
Visually inspect the solution for any precipitation. If precipitation occurs, optimization of the vehicle will be necessary.
-
-
Sterilization: If the vehicle components are not pre-sterilized, the final solution may need to be filter-sterilized using a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.
-
Storage: Prepare the dosing solution fresh daily if stability is a concern. Otherwise, store at an appropriate temperature (e.g., 4°C) and protect from light, based on the compound's stability data.
B. In Vivo Administration of this compound
Objective: To administer this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Mouse model (e.g., breast cancer lung metastasis model)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Weighing: Handle the mice gently to minimize stress. Weigh each mouse accurately before each injection to calculate the precise volume of this compound solution to be administered.
-
Dose Calculation: Calculate the injection volume for each mouse based on its weight and the concentration of the this compound solution.
-
Injection Procedure:
-
Securely restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mice for any immediate adverse reactions after the injection. Monitor the general health, body weight, and tumor progression throughout the study period as per the experimental design.
III. Visualizations
Signaling Pathway
Caption: this compound inhibits TRIB3, preventing the TRIB3-mediated inhibition of AKT1.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a mouse metastasis model.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Parishin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin B, a phenolic compound isolated from the traditional Chinese medicine Gastrodia elata Blume, has demonstrated potential as a therapeutic agent, particularly in the context of cancer.[1] Recent studies have identified Tribbles Homolog 3 (TRIB3) as a direct target of this compound.[1][2] This interaction disrupts the binding of TRIB3 to AKT1, a key kinase in the PI3K/AKT signaling pathway, thereby inhibiting cancer cell proliferation and metastasis.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and characterize the engagement of a compound with its target protein within a physiological cellular environment.[3][4][5][6][7][8][9][10] This method is based on the principle that the thermal stability of a protein is altered upon ligand binding.[4][6][8][9] These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with TRIB3.
Principle of CETSA
The foundation of CETSA lies in the ligand-induced thermal stabilization of proteins.[4][6][8][9] When a protein binds to a ligand, such as a small molecule inhibitor, its conformational stability often increases. This increased stability makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient.[11][12] As the temperature increases, unbound proteins will denature and aggregate, becoming insoluble. However, proteins stabilized by ligand binding will remain in their soluble form at higher temperatures. By quantifying the amount of soluble target protein at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway of this compound
This compound has been shown to directly bind to TRIB3, which is known to interact with and modulate the activity of AKT1, a central node in the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell survival, proliferation, and metabolism. In many cancers, the PI3K/AKT pathway is hyperactivated, promoting tumor growth. By binding to TRIB3, this compound blocks the TRIB3-AKT1 interaction, leading to the inhibition of downstream signaling.[1][2] Another related compound, Parishin A, has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway in oral squamous cell carcinoma.[13]
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from sample preparation to data analysis.[5] The process begins with treating cells with this compound, followed by a heat challenge across a range of temperatures. Subsequent steps involve cell lysis, separation of soluble and aggregated proteins, and quantification of the soluble target protein, TRIB3.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable human cell line endogenously expressing TRIB3 (e.g., breast cancer cell line MDA-MB-231 as used in previous studies).[14]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: High-purity compound.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Lysis Buffer: PBS with protease inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
SDS-PAGE Gels and Buffers: For Western blotting.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-TRIB3 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: (e.g., ECL).
Protocol 1: CETSA Melt Curve for this compound Target Engagement
This protocol aims to determine the thermal melting curve of TRIB3 in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in appropriate culture flasks.
-
Detach cells using Trypsin-EDTA and resuspend in fresh culture medium to a concentration of 2 x 106 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Divide the cell suspension into two groups: one treated with a final concentration of this compound (e.g., 50 µM) and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point. A typical temperature range would be 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, and 70°C.
-
Place the PCR tubes in a thermal cycler and heat each set of tubes at the designated temperature for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Transfer the PCR tubes to ice.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to fresh tubes.
-
-
Protein Quantification and Analysis by Western Blot:
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRIB3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity of TRIB3 at each temperature point to the intensity at the lowest temperature (e.g., 40°C) for both the this compound-treated and vehicle-treated samples.
-
Plot the normalized soluble TRIB3 fraction against the temperature to generate the melting curves. A rightward shift in the curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of this compound in engaging TRIB3 at a fixed temperature.
-
Cell Culture and Treatment:
-
Follow the same cell culture procedure as in Protocol 1.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range could be from 0.1 µM to 100 µM. Include a vehicle-only control (0 µM).
-
Treat the cells with the different concentrations of this compound and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Choose a single temperature for the heat challenge based on the melting curve from Protocol 1. This temperature should be in the steep part of the melting curve for the vehicle-treated sample (e.g., 55°C).
-
Heat all samples at this chosen temperature for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis, Protein Extraction, and Analysis:
-
Follow steps 3 and 4 from Protocol 1 to lyse the cells, collect the soluble protein fraction, and quantify the amount of soluble TRIB3 by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for TRIB3 at each this compound concentration.
-
Plot the amount of soluble TRIB3 as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization of TRIB3.
-
Data Presentation
The quantitative data obtained from CETSA experiments should be summarized in clear and structured tables for easy comparison.
Table 1: CETSA Melting Curve Data for TRIB3 with this compound
| Temperature (°C) | Normalized Soluble TRIB3 (Vehicle) | Normalized Soluble TRIB3 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.90 |
| 55 | 0.40 | 0.70 |
| 60 | 0.15 | 0.45 |
| 65 | 0.05 | 0.20 |
| 70 | <0.01 | 0.05 |
Table 2: Isothermal Dose-Response CETSA Data for this compound
| This compound (µM) | Soluble TRIB3 (Relative Units) |
| 0 (Vehicle) | 100 |
| 0.1 | 110 |
| 1 | 150 |
| 10 | 250 |
| 50 | 380 |
| 100 | 400 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No thermal shift observed | - Compound does not bind to the target.- Incorrect temperature range.- Insufficient compound concentration or incubation time. | - Confirm target engagement with an orthogonal method.- Optimize the temperature range.- Perform a dose-response and time-course experiment. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven heating.- Pipetting errors. | - Ensure accurate cell counting.- Use a thermal cycler with good temperature uniformity.- Use calibrated pipettes and careful technique. |
| Weak Western blot signal | - Low protein expression.- Poor antibody quality.- Inefficient protein transfer. | - Use a cell line with higher target expression.- Validate the primary antibody.- Optimize the Western blot protocol. |
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for validating the direct engagement of this compound with its cellular target, TRIB3.[1][14][2] The protocols outlined in these application notes provide a comprehensive guide for researchers to perform CETSA experiments and analyze the resulting data. By confirming target engagement in a physiologically relevant context, CETSA can significantly contribute to the preclinical development of this compound and other natural product-derived drug candidates.[3][4][7]
References
- 1. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-immunoprecipitation of Parishin B and TRIB3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribbles homolog 3 (TRIB3) is a pseudokinase that has emerged as a significant regulator in various cellular processes, including cell proliferation, stress responses, and metabolism.[1] Dysregulation of TRIB3 has been implicated in the progression of several cancers. TRIB3 exerts its function by acting as a scaffold protein, interacting with key signaling molecules. One such critical interaction is with the serine/threonine kinase AKT1, a central node in the PI3K/AKT signaling pathway that promotes cell survival and growth.[2][3] Recent studies have identified Parishin B, a phenolic glucoside, as a potential inhibitor of the TRIB3-AKT1 interaction, thereby hindering breast cancer proliferation and lung metastasis.[4]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for the Co-immunoprecipitation of TRIB3 to validate its interaction with the small molecule this compound. The protocol is adapted for researchers in oncology, cell biology, and drug development aiming to investigate the molecular mechanisms of potential therapeutic compounds.
Principle of the Method
Co-immunoprecipitation relies on the use of an antibody specific to a target protein (the "bait"), in this case, TRIB3. This antibody is used to capture TRIB3 from a cell lysate. If this compound is bound to TRIB3, it will be "co-precipitated" along with TRIB3. The entire complex is then isolated from the lysate using antibody-binding beads (e.g., Protein A/G). Following several wash steps to remove non-specific binders, the captured proteins are eluted and can be analyzed by downstream applications such as Western blotting to confirm the presence of the bait protein (TRIB3) and to detect the co-precipitated interacting partners. While this compound itself is not directly detected by Western blot, its effect on protein-protein interactions (e.g., disrupting the TRIB3-AKT1 interaction) can be quantified.
Signaling Pathway
The interaction between this compound and TRIB3 is significant due to its impact on the PI3K/AKT signaling pathway. TRIB3 is known to bind to AKT1, which can modulate its activity and downstream signaling. This compound is hypothesized to bind to TRIB3, leading to a conformational change that disrupts the TRIB3-AKT1 interaction. This disruption can subsequently affect cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. TRIB3 promotes proliferation, migration, and invasion of retinoblastoma cells by activating the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRIB3 silencing promotes the downregulation of Akt pathway and PAX3-FOXO1 in high-risk rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Application Note: Quantification of Parishin B using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Parishin (B150448) B, a significant bioactive compound found in Gastrodia elata. The described method is suitable for quality control, pharmacokinetic studies, and other research applications requiring precise measurement of Parishin B in various sample matrices.
Introduction
This compound is a phenolic glycoside and a key active component of the traditional Chinese medicine Tianma (Gastrodia elata Blume). It has garnered significant interest for its potential neuroprotective and antioxidant properties. Accurate quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and in vitro and in vivo pharmacological studies. This document provides a detailed protocol for a reversed-phase HPLC method that offers excellent sensitivity, and reproducibility for the quantification of this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful analytical method.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₀O₁₉ | [1] |
| Molecular Weight | 728.65 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Water (≥ 50 mg/mL, with sonication), Ethanol, Methanol (B129727), and Pyridine. | [2][3] |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: Cosmosil 5C18-AR, 5 µm, 4.6 x 250 mm (or equivalent C18 column).
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 100 µg/mL to 800 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For powdered Gastrodia elata, an extraction with methanol followed by filtration through a 0.45 µm syringe filter is recommended.
-
Chromatographic Conditions
The following HPLC parameters are recommended for the quantification of this compound:
| Parameter | Condition |
| Column | Cosmosil 5C18-AR, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | A gradient program is employed for optimal separation. A typical starting point would be a linear gradient from 10% to 90% Mobile Phase B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 270 nm (based on UV absorbance of similar phenolic compounds) |
| Injection Volume | 10 µL |
Method Validation Parameters
For robust and reliable quantification, the following method validation parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intraday: < 2%; Interday: < 3% |
| Accuracy (Recovery %) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
A study on the determination of this compound in Gastrodiae Rhizoma reported a linear calibration range of 120-760 µg/mL with a correlation coefficient of 0.9831. The recoveries for this compound were found to be 102.8 ± 2.7%. The relative standard deviations for intraday and interday analyses were between 0.73-2.11% and 0.67-3.56%, respectively[4].
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
- 1. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the metabolic profile of parishin by ultra-performance liquid chromatography/quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. mdpi.com [mdpi.com]
Application Notes: The Effect of Parishin B on AKT Phosphorylation
Introduction
Parishin B, a phenolic compound isolated from the traditional Chinese medicine Gastrodia elata Blume, has been identified as a potential therapeutic agent in cancer research.[1] One of its key mechanisms involves the modulation of critical cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and migration, and its aberrant activation is a common feature in many cancers.[1][2] Recent studies have focused on understanding how this compound influences this pathway, particularly its effect on the phosphorylation of AKT, a key downstream kinase.
These application notes provide a comprehensive overview and detailed protocols for analyzing the impact of this compound on AKT phosphorylation using Western blot analysis, specifically in the context of breast cancer research.
Mechanism of Action
In breast cancer cells, this compound has been shown to target Tribbles Homolog 3 (TRIB3), a pseudokinase that interacts with AKT1.[1][2] By binding to TRIB3, this compound blocks the TRIB3-AKT1 interaction.[1][2][3] This disruption, contrary to what might be expected from inhibiting a negative regulator, leads to a significant increase in the phosphorylation of both PI3K and AKT.[1][3] This suggests a complex regulatory mechanism where the sequestration of AKT1 by TRIB3 normally suppresses its phosphorylation, and this compound liberates AKT1, making it available for activation. Despite the increase in p-AKT levels, this effect is associated with an inhibition of breast cancer cell proliferation and metastasis, indicating that the context of AKT activation is critical to the cellular outcome.[1][2]
Signaling Pathway of this compound Action on AKT Phosphorylation
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Parishin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin B, a phenolic glucoside derived from the traditional Chinese medicine Gastrodia elata, has emerged as a compound of interest in cancer research. Studies on related compounds, such as Parishin A, suggest that these molecules can induce apoptosis in cancer cells by modulating key signaling pathways. Notably, the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, has been identified as a target for Parishin A. This suggests that this compound may exert its anti-cancer effects through a similar mechanism, making it a promising candidate for further investigation as a therapeutic agent.
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing robust data for the evaluation of this compound's pro-apoptotic activity.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) for detection by flow cytometry. This allows for the identification of early apoptotic cells with intact cell membranes.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
Table 1: Dose-Dependent Effect of Parishin A on Apoptosis in Oral Squamous Carcinoma Cells (48h Treatment)
| Parishin A Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 20 | 85.6 ± 2.1 | 8.3 ± 1.2 | 6.1 ± 1.0 |
| 40 | 68.4 ± 3.5 | 15.7 ± 2.3 | 15.9 ± 2.1 |
| 80 | 45.1 ± 4.2 | 28.9 ± 3.1 | 26.0 ± 3.5 |
Data is hypothetical and based on trends observed for similar compounds.
Table 2: Time-Dependent Effect of Parishin A (40 µM) on Apoptosis in Oral Squamous Carcinoma Cells
| Incubation Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 | 96.1 ± 1.2 | 1.8 ± 0.4 | 2.1 ± 0.6 |
| 12 | 88.3 ± 2.0 | 6.5 ± 1.1 | 5.2 ± 0.9 |
| 24 | 79.5 ± 2.8 | 11.2 ± 1.9 | 9.3 ± 1.5 |
| 48 | 68.4 ± 3.5 | 15.7 ± 2.3 | 15.9 ± 2.1 |
Data is hypothetical and based on trends observed for similar compounds.
Experimental Protocols
Materials
-
This compound (or a suitable stock solution in an appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V-fluorochrome, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10, 20, 40, 80, 160 µM) and a time-course experiment at a fixed concentration (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-fluorochrome and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control samples.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits the TRIB3-AKT1 interaction, leading to the suppression of the PI3K/Akt/mTOR pro-survival signaling pathway and subsequent induction of apoptosis.
Application Notes and Protocols: Animal Models for Studying Parishin B in Breast Cancer Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishin B, a natural compound, has demonstrated significant potential in the inhibition of breast cancer metastasis. These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the efficacy and mechanism of this compound in combating breast cancer progression, particularly its metastatic spread to the lungs. The primary mechanism of action involves the targeting of Tribbles homolog 3 (TRIB3), which disrupts its interaction with AKT1 and subsequently inhibits the PI3K/Akt signaling pathway. This leads to cell cycle arrest and a reduction in the key cellular processes that drive metastasis.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound on MDA-MB-231 Breast Cancer Cells
| Assay Type | This compound Concentration | Endpoint Measured | Observed Effect | Reference |
| Cell Viability (CCK-8 Assay) | 5 µM, 10 µM, 20 µM | Cell proliferation | Dose-dependent decrease in cell viability | [1] |
| Colony Formation Assay | 5 µM, 10 µM, 20 µM | Long-term proliferative potential | Significant reduction in colony formation | [1] |
| Cell Cycle Analysis (Flow Cytometry) | Not specified | Percentage of cells in G2/M phase | Significant increase in G2/M phase cells, indicating cell cycle arrest | [1] |
| Cell Migration (Transwell Assay) | Not specified | Number of migrated cells | Inhibition of cell migration | [1] |
| Cell Invasion (Transwell Assay with Matrigel) | Not specified | Number of invaded cells | Inhibition of cell invasion | [1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Lung Metastasis Model
| Animal Model | Treatment Group | Administration Route | Key Findings | Reference |
| Nude mice with MDA-MB-231-LUC cell xenografts | This compound | Intraperitoneal | Significant reduction in lung tumor nodules and fluorescence intensity, indicating inhibition of lung metastasis | [1] |
| Paclitaxel (Positive Control) | Intraperitoneal | Reduction in lung tumor nodules | [1] | |
| Control (Vehicle) | Intraperitoneal | Progressive lung metastasis | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.
Caption: this compound inhibits the TRIB3-AKT1 interaction, suppressing the PI3K/Akt pathway and downstream oncogenic processes.
Caption: Experimental workflow for evaluating this compound's anti-metastatic effects in breast cancer.
Experimental Protocols
In Vivo Breast Cancer Lung Metastasis Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting the metastasis of breast cancer cells to the lungs.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231-LUC (luciferase-expressing) human breast cancer cells
-
This compound
-
Paclitaxel (positive control)
-
Vehicle control (e.g., sterile PBS with 0.5% DMSO)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation: Culture MDA-MB-231-LUC cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells per 200 µL.[1]
-
Tumor Cell Inoculation: Inject 2 x 10^6 MDA-MB-231-LUC cells in 200 µL of PBS into the tail vein of each nude mouse to establish the lung metastasis model.[1]
-
Animal Grouping and Treatment: Randomly divide the mice into three groups:
-
Vehicle control
-
This compound (e.g., 4 mg/kg and 8 mg/kg, administered daily)[1]
-
Paclitaxel (positive control, dose and schedule as per established protocols)
-
-
Drug Administration: Begin intraperitoneal injections of this compound, paclitaxel, or vehicle control one day after tumor cell inoculation and continue for four consecutive weeks.[1]
-
Metastasis Monitoring:
-
Once a week, anesthetize the mice and administer D-luciferin via intraperitoneal injection.
-
After a few minutes, image the mice using an in vivo imaging system to detect the bioluminescent signal from the luciferase-expressing cancer cells in the lungs.
-
Quantify the fluorescence intensity to monitor the progression of lung metastasis.
-
-
Endpoint Analysis:
-
At the end of the four-week treatment period, euthanize the mice.
-
Carefully dissect the lungs and visually inspect for tumor nodules.
-
Fix the lung tissues in 10% neutral buffered formalin for histological analysis.
-
-
Histological Staining (H&E):
-
Embed the fixed lung tissues in paraffin (B1166041) and section them.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the metastatic lesions.
-
Examine the stained sections under a microscope to assess the extent of metastasis.
-
In Vitro Assays
Cell Line: MDA-MB-231 human breast cancer cell line.
1. Cell Viability (CCK-8) Assay
Objective: To determine the effect of this compound on the proliferation and viability of breast cancer cells.
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capabilities of breast cancer cells.
Procedure:
-
For the migration assay , place 7 x 10^4 MDA-MB-231 cells in 200 µL of serum-free medium into the upper chamber of a Transwell insert (8 µm pore size).[1]
-
For the invasion assay , pre-coat the Transwell insert with Matrigel (2 mg/mL) and incubate at 37°C for 30 minutes to form a solid layer before adding the cells as described above.[1]
-
Add medium containing 20% FBS to the lower chamber as a chemoattractant.[1]
-
Treat the cells in the upper chamber with this compound or a vehicle control.
-
Incubate for 24 hours.[1]
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.[1]
-
Stain the cells with 0.1% crystal violet for 20 minutes.[1]
-
Visualize and count the stained cells under a microscope.
3. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of breast cancer cells.
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates.
-
Treat the cells with this compound or a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
4. Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the TRIB3-AKT1 and cell cycle pathways.
Procedure:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer to extract total proteins.[1]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TRIB3, AKT, p-AKT, PI3K, p-PI3K, CDK1, Cyclin B1, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL chemiluminescence detection system.
-
Quantify the band intensities using image analysis software.
References
Application Notes and Protocols: RNA-seq Analysis of Parishin B-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishin B, a compound isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant anti-cancer properties, particularly in breast cancer models. This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis on cells treated with this compound, enabling researchers to investigate its molecular mechanisms of action. The provided protocols and data are based on studies of this compound's effects on the human breast cancer cell line MDA-MB-231.
Data Presentation
Table 1: Key Differentially Expressed Genes (DEGs) in MDA-MB-231 Cells Treated with this compound
While a comprehensive list of all differentially expressed genes is extensive, the following table summarizes key genes identified in the study "this compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis," which are central to the compound's observed effects on cell cycle and proliferation.
| Gene Symbol | Gene Name | Function | Expression Change |
| CDK1 | Cyclin Dependent Kinase 1 | Key regulator of the cell cycle | Downregulated |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | Mitotic spindle checkpoint | Downregulated |
| KIF11 | Kinesin Family Member 11 | Mitotic spindle formation | Downregulated |
| CCNB1 | Cyclin B1 | Regulates progression through G2/M phase | Downregulated |
Table 2: Enriched Signaling Pathways from KEGG Analysis
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of the differentially expressed genes following this compound treatment revealed several significantly affected pathways.
| KEGG Pathway | Description | p-value |
| Cell Cycle | A series of events that take place in a cell as it grows and divides. | < 0.01 |
| PI3K-Akt signaling pathway | A key pathway in regulating cell survival, proliferation, and growth. | < 0.05 |
| p53 signaling pathway | A crucial tumor suppressor pathway involved in cell cycle arrest and apoptosis. | < 0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for culturing MDA-MB-231 breast cancer cells and treating them with this compound for subsequent RNA-seq analysis.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 0% CO2, atmospheric air)
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with atmospheric air (no CO2).
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in the complete culture medium to the desired final concentration. Note: The effective concentration of this compound should be determined by a dose-response experiment (e.g., CCK-8 assay). A concentration of 40 µM for 24 hours has been shown to be effective for inducing gene expression changes for RNA-seq analysis.
-
-
Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing either this compound (e.g., 40 µM) or an equivalent concentration of DMSO (vehicle control).
-
Incubate the cells for 24 hours.
-
RNA Extraction, Library Preparation, and Sequencing
This protocol describes the isolation of total RNA and the preparation of libraries for Illumina sequencing.
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® or similar
-
Agilent 2100 Bioanalyzer or similar for quality control
Procedure:
-
RNA Extraction:
-
After the 24-hour treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol reagent per well.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA quantity and quality using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is recommended.
-
-
Library Preparation and Sequencing:
-
Starting with 1 µg of total RNA, prepare sequencing libraries using the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® following the manufacturer's instructions. This includes mRNA purification, fragmentation, cDNA synthesis, end repair, adapter ligation, and PCR amplification.
-
Assess the quality of the prepared libraries using an Agilent Bioanalyzer.
-
Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
Technical Support Center: Improving Parishin B Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Parishin B in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata. It has demonstrated various biological activities, including antioxidant and potential anti-tumor effects. However, like many polyphenolic compounds, this compound has poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy when administered in vivo. Achieving a sufficiently high concentration in a biocompatible vehicle is crucial for accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro studies, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL and in water at the same concentration, though sonication may be required for the latter.[1] It is important to note that for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the general strategies to improve the solubility of phenolic compounds like this compound for in vivo administration?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound for in vivo studies. These include:
-
Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol).[2]
-
pH Adjustment: Modifying the pH of the formulation can increase the solubility of ionizable compounds.[2]
-
Surfactants: The use of surfactants can help to form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2]
-
Lipid-based formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
Troubleshooting Guide for this compound Formulation
This guide addresses common issues encountered when preparing this compound for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of aqueous buffer/saline. | The aqueous environment reduces the solvating capacity of the initial organic solvent (e.g., DMSO). | 1. Optimize Co-solvent Ratios: Systematically test different ratios of your organic solvent to the aqueous phase. Start with a higher percentage of the organic solvent and gradually increase the aqueous component. 2. Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween-80 or Cremophor EL, to the formulation to help stabilize the compound in the aqueous phase. 3. Utilize Cyclodextrins: Consider using a cyclodextrin, like sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can form an inclusion complex with this compound and enhance its aqueous solubility. |
| The desired concentration for the in vivo study cannot be reached. | The chosen solvent system has a limited capacity to dissolve this compound. | 1. Explore Different Solvent Systems: Refer to the quantitative data and experimental protocols below for proven formulations that achieve at least 2.5 mg/mL. 2. Combination Approach: Employ a combination of solubility enhancement techniques. For example, use a co-solvent system that also includes a surfactant or a cyclodextrin. |
| Observed toxicity or adverse effects in the animal model. | The concentration of the organic solvent (e.g., DMSO) or other excipients in the formulation is too high. | 1. Minimize Organic Solvent Concentration: Aim to use the lowest possible concentration of organic solvents. The provided protocols suggest a final DMSO concentration of 10%. 2. Consult Toxicity Data: Review the literature for the toxicity profiles of the excipients being used in your chosen animal model. 3. Vehicle Control Group: Always include a vehicle control group in your experiment to differentiate between the effects of the vehicle and the effects of this compound. |
| Inconsistent results between experiments. | Variability in the preparation of the formulation. | 1. Standardize the Protocol: Ensure a consistent and detailed Standard Operating Procedure (SOP) for preparing the formulation. This should include the order of addition of solvents, mixing times, and any heating or sonication steps. 2. Fresh Preparations: Prepare the formulation fresh before each experiment, as the stability of this compound in solution may vary. |
Quantitative Data: this compound Solubility in In Vivo Formulations
The following table summarizes tested formulations that achieve a this compound concentration of at least 2.5 mg/mL.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solution | Clear | Clear | Clear |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation
-
Start by dissolving this compound in DMSO to create a stock solution.
-
To prepare a 1 mL working solution, take the appropriate volume of the this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix well.
Protocol 2: Cyclodextrin-based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final formulation, add the required volume of the this compound stock solution to 900 µL of a 20% SBE-β-CD in saline solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
Protocol 3: Oil-based Formulation
-
Dissolve this compound in DMSO to make a stock solution.
-
To prepare a 1 mL working solution, add the necessary volume of the this compound stock in DMSO to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
References
Optimizing Parishin B delivery for enhanced bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of Parishin B delivery for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor aqueous solubility. How can I improve this?
A: Poor aqueous solubility is a common issue for many natural products, limiting their oral bioavailability.[1][2] this compound's complex structure likely contributes to this challenge.
Recommended Solutions:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can significantly enhance its solubility and dissolution rate.[3][4] Systems like lipid-polymer hybrid nanoparticles (LPHNs) or solid lipid nanoparticles (SLNs) are effective for hydrophobic compounds.[4][5]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic compounds like this compound within their lipid bilayer, improving solubility and stability in aqueous environments.[6]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant can spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media, which can carry the dissolved this compound. This has been shown to increase the bioavailability of other poorly soluble drugs by up to 2.9-fold.[7]
Q2: I'm observing rapid degradation of this compound in my formulation and during preliminary in vitro studies. What are the likely causes and solutions?
A: The stability of natural compounds can be compromised by factors such as pH, temperature, and enzymatic degradation.[2][8]
Recommended Solutions:
-
Encapsulation: Using nanocarriers like liposomes or polymeric nanoparticles provides a protective shell, shielding this compound from harsh environmental conditions in the gastrointestinal tract and reducing first-pass metabolism.[3][4][5] Liposils, which are silica-coated nanoliposomes, offer enhanced stability in simulated gastric fluid.[9]
-
pH Optimization: The stability of compounds is often pH-dependent.[10] Determine the optimal pH for this compound stability and adjust your formulation buffers accordingly. For example, some antimicrobial peptides show optimal stability at pH 3.0.[8]
-
Excipient Selection: Incorporate antioxidants or other stabilizing excipients into your formulation to prevent chemical degradation.
Q3: My in vitro Caco-2 cell assays show low permeability for this compound. What does this indicate and how can it be improved?
A: Low apparent permeability (Papp) in a Caco-2 assay suggests that this compound has poor intestinal absorption, which is a major barrier to oral bioavailability.[11][12] This can be due to its physicochemical properties or because it is a substrate for efflux pumps like P-glycoprotein (P-gp).[11]
Recommended Solutions:
-
Permeation Enhancers: Co-administering or formulating this compound with recognized permeation enhancers can help transiently open the tight junctions between intestinal epithelial cells.
-
Nanocarrier-Mediated Transport: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the traditional absorption routes and avoiding efflux pumps, thereby improving intracellular concentration and overall transport across the intestinal barrier.[4]
-
Efflux Pump Inhibition: If active efflux is suspected, co-formulating this compound with a known P-gp inhibitor, such as verapamil, can increase its net absorption.[11]
Troubleshooting Guides
Issue 1: Low or inconsistent drug loading and encapsulation efficiency (EE) in my nanoparticle/liposomal formulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | Systematically optimize the drug-to-lipid/polymer ratio, solvent choice, and processing temperature. For liposomes, a drug-to-lipid ratio of 1:5 has been shown to be effective for some compounds.[13] |
| Inappropriate Preparation Method | The chosen method may not be suitable for this compound. Experiment with different techniques such as thin-film hydration, reverse-phase evaporation, or microfluidics, which allows for precise control over particle size and encapsulation.[6][13] |
| Drug Precipitation | The drug may be precipitating during the encapsulation process. Ensure the organic solvent fully solubilizes both the drug and the carrier material before proceeding. |
Issue 2: High variability in pharmacokinetic data from animal studies.
| Potential Cause | Troubleshooting Step |
| Animal Model Variability | Different rat strains can exhibit significant differences in pharmacokinetic parameters. For instance, Sprague-Dawley (SD) rats showed higher AUC and lower clearance for Amphotericin B compared to Wistar rats.[14][15] Ensure consistency in the strain, age, and sex of the animals used. |
| Formulation Instability | The formulation may be unstable in vivo, leading to premature drug release. Re-evaluate the stability of your formulation in simulated biological fluids (gastric and intestinal) before animal administration.[9] |
| Inconsistent Dosing/Sampling | Ensure precise and consistent oral gavage technique. Standardize blood sampling times and procedures to minimize variability. Animals should be fasted before and after drug administration to reduce the effect of food on absorption.[16] |
Quantitative Data Summary
The following tables present representative data on the potential improvements achievable by optimizing a drug's formulation and the standard classification for intestinal permeability.
Table 1: Representative Pharmacokinetic Enhancement with Nanocarrier Formulations (Data based on studies with other poorly soluble drugs)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Drug Suspension | 450 ± 35 | 4.0 ± 0.5 | 3,200 ± 250 | - | [9] |
| Nanoliposomes | 980 ± 70 | 6.0 ± 0.8 | 10,000 ± 800 | 3.12 | [9] |
| Liposils (Silica-Coated) | 1250 ± 110 | 8.0 ± 1.0 | 13,060 ± 1150 | 4.08 | [9] |
| SMEDDS Formulation | 1850 ± 150 | 1.5 ± 0.3 | 25,400 ± 1800 | 2.9 | [7] |
Table 2: Caco-2 Permeability Classification (Based on historical data for various compounds)
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption | Reference |
| High | > 10 | > 90% | [17] |
| Moderate | 1 - 10 | 20% - 90% | [17] |
| Low | < 1 | < 20% | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from established methods for encapsulating hydrophobic drugs.[13][18]
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of HSPC:CHOL:DSPG at a 5:2.5:2 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C) until a thin, uniform lipid film is formed on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to the same temperature as the evaporation step.
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.[19]
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.
-
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cells
This protocol follows the standard methodology for Caco-2 permeability assays.[11][12][20]
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% non-essential amino acids.[20]
-
Seed the cells onto semipermeable Transwell™ filter supports (e.g., 12-well plates) at a density of approximately 60,000 cells/cm².
-
Maintain the culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above 250 Ω·cm².
-
Confirm low permeability to a paracellular marker like Lucifer Yellow (<1% transport per hour).
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side (for absorption studies, A to B) or the basolateral (BL) side (for efflux studies, B to A).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (BL for absorption, AP for efflux). Replace the collected volume with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rodent model.[14][16][21]
-
Animal Handling:
-
Use adult male or female Sprague-Dawley or Wistar rats (250-300g).[16]
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight (8-12 hours) prior to dosing but allow free access to water.
-
-
Drug Administration:
-
Divide rats into groups (n=6 per group), including a control group (e.g., this compound suspension) and test groups (e.g., this compound liposomes, nanoparticles).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14][15]
-
Centrifuge the blood samples (e.g., 10,000 rpm for 5 minutes) to separate the plasma.[15]
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction.[21]
-
Quantify the this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
-
Calculate the relative oral bioavailability of the test formulations compared to the control suspension.
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral bioavailability enhancement of exemestane from self-microemulsifying drug delivery system (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 10. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Amphotericin B liposomal formulation: applicable preparation methods, challenges, and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation of Amphotericin B in PEGylated Liposomes for Improved Treatment of Cutaneous Leishmaniasis by Parenteral and Oral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 21. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Parishin B instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin B. The following information is designed to help you anticipate and resolve potential issues with the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of my this compound solution over a short period. What could be the cause?
A1: this compound, as a phenolic glycoside, may be susceptible to degradation in solution. The primary causes of instability for this class of compounds are hydrolysis of the glycosidic bond and oxidation of the phenolic structure. This degradation can be accelerated by several factors in your experimental setup.
Q2: What specific environmental factors can affect the stability of this compound in my experiments?
A2: The stability of phenolic glycosides like this compound is significantly influenced by pH, temperature, and light exposure.[1][2][3] High pH (alkaline conditions), elevated temperatures, and direct exposure to light can all promote degradation.[1][2]
Q3: How does pH affect the stability of this compound?
A3: Phenolic glycosides are generally more stable in slightly acidic to neutral conditions (pH 3-7).[4] Alkaline conditions (pH > 7) can promote the degradation of the phenolic structure and may also catalyze the hydrolysis of the glycosidic bond.[1][4] Conversely, strongly acidic conditions can also lead to the hydrolysis of the glycosidic linkage.[5][6]
Q4: What is the recommended method for storing this compound solutions?
A4: To minimize degradation, this compound solutions should be stored at low temperatures (refrigerated at 4°C or frozen at -20°C or -80°C for longer-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at an appropriate pH, preferably slightly acidic.[1][7][8] It is also advisable to prepare fresh solutions for each experiment whenever possible.
Q5: Are there any solvents that should be avoided when working with this compound?
A5: While specific solvent compatibility studies for this compound are not widely available, it is known that aqueous media can facilitate hydrolytic degradation of phenolic glycosides.[9] If possible, using non-aqueous solvents for stock solutions and minimizing the time the compound spends in aqueous buffers can be beneficial.[9] When using aqueous buffers, ensure they are free of metal ions that can catalyze oxidation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment.
-
Verify Solvent and pH: Ensure your solvent and buffer systems are within a stable pH range for phenolic glycosides (ideally pH 3-7).[4]
-
Control Temperature: Keep solutions on ice during the experiment if the protocol allows.
-
Protect from Light: Use amber tubes or cover your containers with foil to prevent photodegradation.
-
Check for Contaminants: Ensure your solvents and reagents are free from metal ions and oxidizing agents.
-
Issue 2: Visible changes in the solution, such as color change or precipitation.
-
Possible Cause: Oxidation of the phenolic components of this compound or precipitation due to poor solubility or degradation.
-
Troubleshooting Steps:
-
Assess Solubility: Confirm the solubility of this compound in your chosen solvent. It may be necessary to prepare a more concentrated stock in an organic solvent (like DMSO) and then dilute it into your aqueous experimental buffer.
-
Prevent Oxidation: Consider degassing your buffers or adding a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your experimental system. Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts.[10][11][12]
-
Filter Sterilization: If you need to sterilize your solution, use a sterile filter (0.22 µm) rather than autoclaving, as high temperatures will cause degradation.[1]
-
Data on Phenylethanoid Glycoside Stability
This compound belongs to the broad class of phenylethanoid glycosides. The following table summarizes stability data for similar compounds, providing an indication of the conditions that may affect this compound.
| Compound Class | Condition | Half-life (t1/2) | Degradation Rate Constant (k) (day-1) | Reference |
| Total Phenylethanoid Glycosides | 4°C, pH 5.0, Dark | 330.1 days | 2.1 x 10-3 | [1] |
| Total Phenylethanoid Glycosides | 20°C, pH 6.0, Dark | ~150 days (estimated) | - | [1] |
| Total Phenylethanoid Glycosides | 50°C, pH 6.0, Dark | ~10 days (estimated) | - | [1] |
| Total Phenylethanoid Glycosides | 20°C, pH 9.0, Dark | ~5 days (estimated) | - | [1] |
| Acteoside | 4°C, pH 5.0, Dark | - | 4.3 x 10-3 | [1] |
| Acteoside | 80°C, pH 6.0, Dark | - | 203.4 x 10-3 | [1] |
| Salidroside | 4°C, pH 5.0, Dark | - | 3.9 x 10-3 | [1] |
| Salidroside | 80°C, pH 6.0, Dark | - | 33.3 x 10-3 | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Solvent Selection: For a high-concentration stock solution, use a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Dissolution: Add the solvent to the this compound powder and vortex gently until fully dissolved. Sonication at room temperature can be used sparingly if necessary.
-
Storage: Store the stock solution in small aliquots in amber, tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Preparation of Working Solutions in Aqueous Buffer
-
Buffer Preparation: Prepare your aqueous buffer and adjust the pH to be within the optimal range of 3-7.[4] If possible, degas the buffer to remove dissolved oxygen.
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in the prepared aqueous buffer.
-
Handling: Keep the working solution on ice and protected from light throughout the experiment.
-
Usage: Use the freshly prepared working solution immediately and discard any unused portion after the experiment to ensure consistency.
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Relationship between problems, causes, and solutions.
References
- 1. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
Technical Support Center: Parishin B Experimental Design and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Parishin B in experiments while minimizing and identifying potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound and its mechanism of action?
A1: this compound has been identified as an inhibitor of Tribbles Homolog 3 (TRIB3).[1][2][3] It has been shown to directly bind to TRIB3, blocking its interaction with AKT1.[1][2][3] This disruption inhibits the PI3K/Akt signaling pathway, which is known to be aberrantly activated in various cancers and plays a significant role in cell proliferation, apoptosis, and migration.[1][2] this compound's inhibition of the TRIB3-AKT1 interaction has been demonstrated to suppress breast cancer proliferation and lung metastasis.[1][2][3]
Q2: What are off-target effects, and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target (TRIB3).[4] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of TRIB3.[4] This can also lead to cellular toxicity or a lack of translatable results in preclinical and clinical settings.[4] While the off-target profile of this compound is not extensively documented, it is crucial to incorporate controls to account for potential off-target activities.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: To minimize the risk of off-target effects, you should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., inhibition of AKT phosphorylation). Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[4]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Validate in Multiple Cell Lines: The expression levels of TRIB3 and potential off-target proteins can vary between cell lines.[4] Confirming your results in multiple cell lines can provide greater confidence that the observed effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target (TRIB3) or off-target proteins. | 1. Quantify TRIB3 expression in your cell lines of interest via Western Blot or qPCR. 2. Consider using cell lines with both high and low/no TRIB3 expression to differentiate on-target from off-target effects. |
| Observed phenotype does not correlate with TRIB3 inhibition. | The phenotype may be a result of an off-target effect. | 1. Use genetic knockdown (siRNA) or knockout (CRISPR-Cas9) of TRIB3.[4] If the phenotype persists in the absence of TRIB3 after this compound treatment, it is likely an off-target effect. 2. Perform a rescue experiment by overexpressing a TRIB3 mutant that does not bind to this compound. |
| High levels of cellular toxicity are observed. | Off-target binding may be disrupting essential cellular pathways.[4] | 1. Lower the concentration of this compound used. 2. Perform a dose-response curve and compare the IC50 for toxicity with the IC50 for on-target activity. A large difference suggests a better therapeutic window. 3. Test this compound in a non-cancerous cell line to assess its general toxicity.[2] |
Experimental Protocols & Data
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of this compound to TRIB3 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[1][4]
Protocol:
-
Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble TRIB3 remaining in the supernatant by Western Blot. An increase in the thermal stability of TRIB3 in the presence of this compound indicates direct binding.
Co-Immunoprecipitation (Co-IP) for TRIB3-AKT1 Interaction
This protocol is used to verify that this compound disrupts the interaction between TRIB3 and AKT1.[1]
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TRIB3 overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze the presence of AKT1 by Western Blot. A decrease in the amount of co-precipitated AKT1 in this compound-treated cells indicates a disruption of the TRIB3-AKT1 interaction.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not yet published, researchers should aim to generate data comparing its potency against its intended target versus a panel of potential off-targets. Below is an example of how to structure such data.
Table 1: Comparative Potency of this compound (Note: The following data are illustrative examples and not based on published results for this compound off-targets.)
| Target | Assay Type | IC50 / Kd (nM) |
| TRIB3 (On-Target) | CETSA | 50 |
| AKT1 (Off-Target) | Kinase Assay | > 10,000 |
| PI3K (Off-Target) | Kinase Assay | > 10,000 |
| CDK1 (Off-Target) | Kinase Assay | 8,500 |
| mTOR (Off-Target) | Kinase Assay | > 10,000 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound binds to TRIB3, preventing its interaction with AKT1.
Caption: Experimental workflow to differentiate on- and off-target effects.
Caption: Logic of target validation using orthogonal approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Parishin B Concentration Optimization for Cell Viability Assays
Welcome to the technical support center for Parishin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: Based on in vitro studies, a common starting concentration range for this compound is between 5 µM and 20 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). You can prepare a high-concentration stock solution, for example, at 50 mg/mL or 100 mg/mL in DMSO.[1][2][3] It is advisable to use freshly opened, anhydrous DMSO to ensure maximum solubility.[3] For aqueous solutions, this compound is soluble in PBS (pH 7.2) at approximately 2 mg/mL.[2] When preparing aqueous solutions from a DMSO stock, it is crucial to perform serial dilutions to avoid precipitation.
Q3: What is the stability of this compound in cell culture media?
Q4: Does this compound interfere with common cell viability assay reagents?
A4: this compound has a UV absorbance maximum at 224 nm.[2] While this is generally outside the reading wavelength for common colorimetric assays like MTT (around 570 nm), it is always good practice to run a control plate with this compound in cell-free media to check for any direct absorbance at the assay wavelength or interaction with the assay reagents. Some natural compounds can directly reduce tetrazolium salts, leading to false results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability or proliferative effect | 1. Direct reduction of assay reagent (e.g., MTT, XTT) by this compound.2. This compound precipitation at the tested concentration. | 1. Run a cell-free control with this compound and the assay reagent to check for direct reduction.2. Visually inspect wells for precipitate under a microscope. If present, consider lowering the concentration or using a different solvent system for the final dilution. |
| Inconsistent or not reproducible results | 1. Inconsistent dissolution of this compound stock.2. Degradation of this compound in stock solution or working dilutions.3. Variation in cell seeding density. | 1. Ensure complete dissolution of the stock solution by vortexing. Gentle warming or sonication can also be considered.[3]2. Prepare fresh working dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.3. Ensure a uniform and optimal cell seeding density across all wells. |
| Low potency (high IC50 value) | 1. Sub-optimal incubation time.2. Cell line is resistant to this compound's mechanism of action. | 1. Optimize the incubation time (e.g., 24, 48, 72 hours) to allow sufficient time for this compound to exert its effect.2. Consider using a different cell line that is known to be sensitive to inhibitors of the PI3K/Akt pathway. |
Quantitative Data
While a comprehensive table of IC50 values for this compound across a wide range of cell lines is not available in the current literature, preliminary studies on breast cancer cell lines have utilized concentrations in the 5-20 µM range to observe significant effects on cell viability and signaling pathways.[4] Researchers should determine the specific IC50 for their cell line of interest empirically.
| Parameter | Value | Source |
| Solubility in DMSO | 50 mg/mL, 100 mg/mL | [1][3] |
| Solubility in PBS (pH 7.2) | ~2 mg/mL | [2] |
| UV Absorbance Maximum | 224 nm | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for the use of this compound with adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
This compound has been observed to promote the phosphorylation of PI3K and Akt in breast cancer cells, suggesting a complex regulatory role within this pathway.[4] It is known to inhibit the interaction between TRIB3 and AKT1, which can impact downstream signaling.
Cell Cycle Regulation
This compound has been shown to induce G2/M arrest in cancer cells. This is often associated with the regulation of key cell cycle proteins such as Cyclin B1 and CDK1 (also known as cdc2).
References
Technical Support Center: Synthesis of Parishin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Parishin B and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a glycoside of gastrodin (B1674634) and a derivative of citric acid, presents several key challenges:
-
Stereoselective Glycosylation: The formation of the β-glycosidic bond between gastrodin and the glucose moiety is a critical and often difficult step. Achieving high stereoselectivity to obtain the desired anomer is a common hurdle in complex glycoside synthesis.[1][2] Undesired α-anomer formation can complicate purification and reduce the overall yield.
-
Protecting Group Strategy: The multiple hydroxyl groups on both the glucose and gastrodin moieties, as well as the carboxylic acid groups of the citric acid derivative, necessitate a robust and orthogonal protecting group strategy.[3][4] The choice of protecting groups is crucial to prevent unwanted side reactions and to allow for their selective removal under mild conditions without affecting other parts of the molecule.[3]
-
Esterification and Acylation: The formation of ester and acyl linkages between the gastrodin glucoside and the citric acid derivative requires careful optimization of reaction conditions to avoid side reactions such as rearrangement or decomposition, especially with sensitive substrates.
-
Purification: this compound and its derivatives are often polar and may be difficult to purify. Chromatographic separation from starting materials, byproducts, and stereoisomers can be challenging and may require multiple purification steps.[5]
Q2: What are the common side reactions observed during the glycosylation of gastrodin or similar phenolic compounds?
During the glycosylation of phenolic compounds like gastrodin, several side reactions can occur:
-
Anomerization: Formation of the undesired α-glycoside alongside the desired β-glycoside is a common issue. The ratio of anomers can be influenced by the reaction conditions, including the solvent, temperature, and promoter used.[1]
-
Orthoester Formation: In the presence of a participating protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl group), the formation of a stable orthoester intermediate can sometimes hinder the desired glycosylation reaction.
-
Glycosyl Donor Decomposition: The glycosyl donor, often a glycosyl halide or trichloroacetimidate, can be unstable under the reaction conditions, leading to its decomposition and a reduction in yield.
-
Aglycone Decomposition: The phenolic aglycone (gastrodin in this case) may be sensitive to the reaction conditions, particularly if harsh acidic or basic promoters are used, leading to degradation.
-
Oxidation of Phenolic Hydroxyl Group: The phenolic hydroxyl group can be susceptible to oxidation, especially if certain promoters are used.[6]
Q3: How can I improve the stereoselectivity of the glycosylation reaction?
Improving the stereoselectivity of the glycosidic bond formation is a primary concern. Here are some strategies:
-
Neighboring Group Participation: Utilizing a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor generally favors the formation of the 1,2-trans-glycosidic bond, which in the case of glucose would be the β-anomer.[1]
-
Solvent Effects: The choice of solvent can have a significant impact on stereoselectivity. Nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate.
-
Promoter/Catalyst Selection: The nature of the promoter or catalyst is critical. For example, certain Lewis acids or metal triflates can influence the anomeric ratio.[7]
-
Temperature Control: Lowering the reaction temperature can often enhance the stereoselectivity of glycosylation reactions.
-
Intramolecular Aglycone Delivery (IAD): This advanced strategy involves tethering the aglycone to the glycosyl donor, which then delivers the aglycone to the anomeric center from a specific face, ensuring high stereoselectivity.[1]
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Step
Symptoms:
-
Low conversion of the gastrodin acceptor.
-
Presence of significant amounts of unreacted starting materials after the reaction.
-
Formation of multiple byproducts observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Glycosyl Donor | Prepare a fresh batch of the glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate) immediately before use. Ensure anhydrous conditions during its preparation and handling. |
| Suboptimal Promoter/Catalyst | Screen different promoters or catalysts (e.g., TMSOTf, AgOTf, BF3·OEt2). The choice of promoter can be critical for activating the glycosyl donor effectively.[7] |
| Inefficient Activation | Increase the equivalents of the promoter. Monitor the reaction by TLC to determine the optimal amount. |
| Steric Hindrance | If steric hindrance is suspected, consider using a more reactive glycosyl donor or a smaller protecting group on the aglycone. |
| Low Reaction Temperature | While low temperatures can improve stereoselectivity, they may also decrease the reaction rate. Gradually increase the temperature and monitor the reaction progress. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Problem 2: Poor Stereoselectivity (Formation of α- and β-Anomers)
Symptoms:
-
NMR analysis shows a mixture of α- and β-glycosides.
-
Difficult separation of the anomeric mixture by column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-participating C-2 Protecting Group | Use a participating protecting group like acetyl (Ac) or benzoyl (Bz) on the C-2 position of the glucose donor to favor the formation of the β-anomer.[1] |
| Inappropriate Solvent | Switch to a nitrile solvent such as acetonitrile, which is known to promote the formation of β-glycosides. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to enhance stereoselectivity. |
| Promoter Choice | Some promoters may favor the formation of the thermodynamic product (often the α-anomer). Experiment with different promoters that might favor the kinetic product. |
| Anomerization of the Product | If the desired product is kinetically favored, it may anomerize to the thermodynamic product over time. Monitor the reaction and quench it as soon as the desired product is formed. |
Problem 3: Difficulty in Purification of this compound Derivatives
Symptoms:
-
Co-elution of the product with byproducts or starting materials during column chromatography.
-
Broad peaks or tailing during HPLC analysis.
-
Difficulty in removing polar impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Polarity of the Compound | Use reversed-phase chromatography (e.g., C18 silica) for highly polar compounds.[5] |
| Similar Polarity of Product and Impurities | Employ different chromatographic techniques such as size-exclusion chromatography (e.g., Sephadex) or preparative HPLC with a suitable column and solvent system.[5] |
| Presence of Ionic Impurities | Wash the crude product with a dilute acid or base solution (if the product is stable) to remove ionic impurities before chromatography. |
| Aggregation of Molecules | Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase during chromatography to improve peak shape. |
| Incomplete Reactions | Drive reactions to completion to minimize the number of impurities that need to be separated. Monitor reactions closely by TLC or LC-MS. |
Experimental Protocols
General Protocol for Glycosylation of a Phenolic Acceptor (Illustrative)
This protocol is a general illustration and requires optimization for the specific synthesis of this compound derivatives.
-
Preparation of the Glycosyl Donor (e.g., Acetobromo-α-D-glucose):
-
Dissolve D-glucose pentaacetate in a solution of HBr in acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and extract with dichloromethane (B109758).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide. Use immediately in the next step.
-
-
Glycosylation Reaction:
-
Dissolve the phenolic acceptor (e.g., a protected gastrodin derivative) and the freshly prepared glycosyl bromide in anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to 0 °C.
-
Add a promoter (e.g., silver triflate) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until the acceptor is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Filter the mixture through Celite and wash the filter cake with dichloromethane.
-
Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A decision-making diagram for troubleshooting low yields in glycosylation reactions.
Caption: A conceptual diagram illustrating the protecting group strategy for the synthesis of this compound.
References
- 1. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts [mdpi.com]
- 6. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 7. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
Interpreting unexpected results in Parishin B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parishin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata. Its primary known mechanisms of action include the inhibition of cancer cell proliferation and metastasis, as well as exerting anti-inflammatory and antioxidant effects. In breast cancer, for instance, this compound has been shown to target TRIB3, blocking its interaction with AKT1, which in turn inhibits the PI3K/Akt signaling pathway and regulates the cell cycle.[1][2]
Q2: In which signaling pathways has this compound been implicated?
A2: this compound has been primarily associated with the PI3K/Akt signaling pathway , where it has been observed to promote the phosphorylation of both PI3K and AKT.[1] It has also been linked to the regulation of the cell cycle. Other related compounds, like Parishin C, have been shown to modulate the Nrf2 signaling pathway to combat oxidative stress and inflammation. Furthermore, Parishin has been found to upregulate Klotho and subsequently increase FoxO1 expression, suggesting an involvement in the Klotho/FoxO1 signaling pathway related to mitigating vascular aging.
Q3: What are some common in vitro assays used to study the effects of this compound?
A3: Common in vitro assays to study this compound include:
-
Cell Viability Assays (e.g., MTT, CCK-8): To determine the cytotoxic or anti-proliferative effects on cancer cell lines.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and NF-κB.
-
Flow Cytometry: To analyze the cell cycle distribution and apoptosis in response to this compound treatment.
-
Transwell Assays: To assess the impact of this compound on cancer cell migration and invasion.
-
HPLC (High-Performance Liquid Chromatography): For the quantification and analysis of this compound in various samples.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Q: My cell viability results with this compound are inconsistent and not dose-dependent. What could be the cause?
A: Inconsistent cell viability results can stem from several factors. Firstly, ensure the solubility and stability of your this compound stock solution. Precipitates or degradation can lead to variable concentrations in your assays. Secondly, check for uniformity in cell seeding; uneven cell distribution in the microplate wells is a common source of variability. Also, consider the incubation time, as the effects of this compound may be time-dependent. Finally, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line.
Q: I am observing an unexpected increase in cell viability at low concentrations of this compound.
A: This phenomenon, known as hormesis, can occasionally be observed with natural compounds. It's a biphasic dose-response where low doses stimulate and high doses inhibit. Ensure this is a reproducible effect by repeating the experiment with a narrower range of low concentrations. If the effect persists, it may be a genuine biological response. However, also rule out experimental artifacts such as interference of this compound with the assay reagents at low concentrations.
Western Blotting
Q: I am not seeing the expected changes in p-AKT or p-PI3K levels after this compound treatment.
A: Several factors could contribute to this. First, verify the activity of your this compound. If possible, use a positive control compound known to modulate the PI3K/Akt pathway in your cell line. Second, optimize the treatment time and concentration of this compound. The phosphorylation of AKT and PI3K can be transient, so a time-course experiment is recommended. Third, ensure the quality of your antibodies and that they are specific for the phosphorylated forms of the proteins. Always include a total protein control to confirm that the overall protein levels are unchanged. Finally, proper sample preparation, including the use of phosphatase inhibitors, is crucial to preserve the phosphorylation status of your proteins.
Q: My NF-κB activation results are ambiguous. How can I get a clearer picture of this compound's effect?
A: To assess NF-κB activation, it is recommended to measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit. A decrease in phosphorylated IκBα and a corresponding decrease in nuclear p65 would indicate inhibition of the NF-κB pathway. Performing cellular fractionation to separate cytoplasmic and nuclear extracts for western blotting can provide more definitive results than whole-cell lysates.
HPLC Analysis
Q: I am having trouble getting a sharp, reproducible peak for this compound in my HPLC analysis.
A: Poor peak shape and reproducibility in HPLC can be due to several issues. Ensure your mobile phase is properly prepared, degassed, and of high purity. Check for column degradation; a guard column can help extend the life of your analytical column. Optimize your gradient and flow rate to achieve better separation. Also, ensure your sample is fully dissolved in the mobile phase before injection to prevent peak splitting or tailing.
Data Presentation
Table 1: Effect of this compound on PI3K/Akt Pathway Protein Expression in MDA-MB-231 Cells
| Protein | Treatment | Change in Phosphorylation Level |
| PI3K | This compound | Increased |
| AKT | This compound | Increased |
Note: The table indicates a qualitative increase in phosphorylation as observed in western blot analyses. For quantitative analysis, densitometry should be performed and normalized to total protein and loading controls.
Table 2: Effect of Parishin C on Oxidative Stress Markers
| Marker | Effect of Parishin C |
| Superoxide Dismutase (SOD) | Increased activity |
| Malondialdehyde (MDA) | Decreased levels |
Note: This data is for Parishin C, a related compound. Similar antioxidant effects may be investigated for this compound.
Table 3: IC50 Values of Various Compounds in Selected Cancer Cell Lines (for reference)
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 | Doxorubicin | ~1.6 |
| HCT116 | 5-Fluorouracil | ~0.34 - 22.4 |
| A549 | Terrein | ~229 |
| HepG2 | Genistein | ~25 |
Note: Specific IC50 values for this compound should be determined empirically for each cell line used in your experiments.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for PI3K/Akt and NF-κB Pathways
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, AKT, IκBα, and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
References
Technical Support Center: Enhancing the Thermal Stability of Parishin B for CETSA
Welcome to the technical support center for researchers utilizing Parishin B in Cellular Thermal Shift Assay (CETSA) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the thermal stability and solubility of this compound, ensuring robust and reproducible CETSA results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important for CETSA?
This compound is a phenolic glucoside, a natural product that has been investigated for its potential therapeutic properties, including its interaction with specific cellular targets.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target engagement in a cellular context.[2][3] The assay's fundamental principle is that a ligand binding to its target protein will alter the protein's thermal stability. Therefore, the intrinsic stability of the ligand, this compound, under the thermal conditions of the CETSA experiment is critical. Degradation or precipitation of this compound at elevated temperatures can lead to inaccurate and misleading results regarding its binding affinity and target engagement.
Q2: What are the known physicochemical properties of this compound?
Q3: What are the common signs of this compound instability or insolubility in a CETSA experiment?
Several indicators may suggest issues with this compound's stability or solubility:
-
No observable thermal shift: Even with a known interacting protein, you may not see a shift in its thermal stability if this compound is not available in sufficient concentration at the target site due to degradation or precipitation.
-
Inconsistent results between replicates: Variability in the thermal shift between identical experimental setups can point to inconsistent concentrations of active this compound.
-
Visible precipitation: Cloudiness or visible particulate matter in your this compound stock solution or in the cell lysate after addition of the compound is a clear sign of insolubility.
-
High background signal in Western Blots: Compound precipitation can sometimes interfere with the detection process, leading to a high background.
Q4: How can I prepare my this compound stock solution to maximize its stability?
For initial experiments, dissolving this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended. Prepare concentrated stock solutions (e.g., 10-20 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CETSA experiments with this compound, focusing on enhancing its thermal stability and solubility.
| Issue | Possible Cause | Recommended Solution |
| No Thermal Shift Observed | 1. This compound Degradation: The compound may be degrading at the heating steps of the CETSA protocol. 2. This compound Precipitation: The compound may be precipitating out of solution in the aqueous assay buffer. 3. Insufficient Compound Concentration: The effective concentration of this compound reaching the target protein is too low. | 1. Optimize Heating Conditions: Reduce the duration of the heat shock (e.g., from 5 minutes to 3 minutes). If possible, perform a temperature gradient to find the lowest effective temperature that still provides a good assay window. 2. Improve Solubility: Increase the final DMSO concentration in the assay (up to 0.5-1% is generally tolerated by most cells for short incubations). Consider the use of co-solvents or solubility-enhancing excipients (see Table 2). 3. Increase Compound Concentration: Titrate this compound to a higher concentration in your experiment. However, be mindful of potential off-target effects and cell toxicity. |
| Inconsistent Results Between Replicates | 1. Inhomogeneous this compound Solution: The compound may not be fully dissolved or is precipitating over time. 2. Variable Degradation: Slight temperature variations across the heating block can lead to different rates of degradation. | 1. Ensure Complete Solubilization: Vortex the this compound stock solution thoroughly before each use. Prepare fresh dilutions for each experiment. 2. Use a Calibrated Thermocycler: Ensure your heating block has uniform temperature distribution. |
| Visible Precipitation in Working Solution | 1. Poor Aqueous Solubility: this compound, like many natural products, may have limited solubility in aqueous buffers. 2. Buffer Incompatibility: Components of your lysis buffer may be causing the compound to precipitate. | 1. Modify the Buffer: Adjust the pH of the buffer, as the solubility of phenolic compounds can be pH-dependent. 2. Use Formulation Strategies: Consider encapsulating this compound in liposomes or using cyclodextrins to improve its aqueous solubility (see Table 2). |
| High Background on Western Blot | 1. Compound Aggregation: Aggregates of this compound may non-specifically interact with the membrane or antibodies. | 1. Centrifuge Lysates: After the heating and lysis steps, perform a high-speed centrifugation to pellet any precipitated compound along with denatured proteins. 2. Optimize Blocking and Washing: Increase the blocking time and the number of washing steps in your Western blot protocol. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H40O19 | PubChem |
| Molecular Weight | 728.6 g/mol | PubChem |
| XLogP3-AA | -2.7 | PubChem |
| Hydrogen Bond Donor Count | 11 | PubChem |
| Hydrogen Bond Acceptor Count | 19 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Polar Surface Area | 309 Ų | PubChem |
Source: PubChem Compound ID 44715528[6]
Table 2: Strategies to Enhance the Stability and Solubility of Natural Products like this compound in CETSA
| Strategy | Description | Considerations for CETSA |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer to increase the solubility of hydrophobic compounds. | Ensure the final concentration of the co-solvent does not affect cell viability or protein stability. Typically, final concentrations should be kept below 1-2%. |
| pH Adjustment | Modifying the pH of the buffer can alter the ionization state of the compound, which can significantly impact its solubility. | The optimal pH for compound solubility may not be the optimal pH for the target protein's stability or the CETSA experiment. This needs to be empirically determined. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, forming inclusion complexes that are more water-soluble. | The size of the cyclodextrin (B1172386) should be appropriate for the size of this compound. The complex formation may also affect the compound's ability to interact with its target. |
| Liposomes/Nanoparticles | Encapsulating this compound within lipid-based vesicles (liposomes) or polymeric nanoparticles can improve its stability and facilitate its delivery into cells. | The formulation process needs to be carefully controlled. The release of this compound from the carrier at the target site needs to be considered. |
| Excipients | The addition of pharmaceutically acceptable excipients, such as surfactants (e.g., Tween-20, Pluronic F-68), can help to solubilize and stabilize the compound. | The concentration of the excipient must be carefully optimized to avoid interfering with the CETSA experiment or causing cell lysis. |
Experimental Protocols
Protocol 1: Standard CETSA Workflow for this compound
This protocol outlines a typical Western blot-based CETSA experiment to assess the engagement of this compound with its target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Prepare fresh working solutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with this compound or vehicle and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the amount of soluble target protein at each temperature.
-
Protocol 2: Assessing the Thermal Stability of this compound in Assay Buffer
This protocol can be used to evaluate the stability of this compound under the thermal conditions of your CETSA experiment.
-
Sample Preparation:
-
Prepare a solution of this compound in your CETSA lysis buffer at the final working concentration.
-
Aliquot the solution into several tubes.
-
-
Heat Treatment:
-
Incubate the tubes at different temperatures corresponding to your CETSA protocol (e.g., 40, 50, 60, 70°C) for the same duration as your CETSA heat shock. Include a non-heated control.
-
-
Analysis by HPLC-UV:
-
After heating, immediately cool the samples on ice.
-
Analyze the concentration of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Compare the peak area of this compound in the heated samples to the non-heated control to determine the percentage of degradation at each temperature.
-
Visualizations
References
- 1. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C32H40O19 | CID 44715528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting Parishin B treatment duration for optimal effect
Welcome to the technical support center for Parishin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of this compound for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has been shown to exert its effects through multiple signaling pathways. In the context of sepsis-induced intestinal injury, it modulates the ACSL4/p-Smad3/PGC-1α pathway. In breast cancer, this compound has been found to inhibit lung metastasis by blocking the interaction between TRIB3 and AKT1, thereby affecting the PI3K/Akt signaling pathway and regulating the cell cycle.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on existing literature, concentrations in the range of 5-20 µM have been used for breast cancer cell lines.[1] It is also crucial to include a non-cancerous cell line as a control to assess potential cytotoxicity to normal cells.
Q3: How does treatment duration affect the IC50 value of this compound?
A3: The IC50 value of a compound can vary significantly with treatment duration. Generally, longer exposure times may result in lower IC50 values. It is recommended to determine the IC50 at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent cytotoxic effects of this compound on your specific cell line.
Q4: When should I expect to see maximal effects on cell viability and apoptosis after this compound treatment?
A4: The kinetics of this compound's effects are cell-type specific. For some cell lines, significant effects on cell viability may be observed as early as 24 hours, with more pronounced effects at 48 and 72 hours. Apoptosis is a dynamic process with different markers peaking at different times. Early markers like caspase activation can sometimes be detected within hours, while late-stage events like DNA fragmentation may take longer to become apparent. A time-course experiment is essential to determine the optimal endpoint for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after 24 hours. | Insufficient treatment duration for the specific cell line. | Extend the treatment duration to 48 and 72 hours. Some cell lines may have slower responses to treatment. |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the IC50 value for your cell line at different time points (24, 48, 72h). | |
| Low metabolic activity of the cell line affecting the assay readout (e.g., MTT, XTT). | Ensure that your cells are in the logarithmic growth phase. Consider using a different viability assay, such as a direct cell count or a dye exclusion method. | |
| High variability in results between replicates. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent apoptosis results. | Incorrect timing for the chosen apoptosis assay. | The kinetics of apoptosis vary. Perform a time-course experiment and measure different apoptotic markers (e.g., caspase-3/7 activity, Annexin V staining) at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the peak response time. |
| Cell confluence is too high or too low. | Seed cells at an optimal density to avoid contact inhibition (which can affect apoptosis) or insufficient cell numbers for detection. | |
| No change in the phosphorylation status of target proteins in a signaling pathway (e.g., Akt). | Treatment time is too short or too long to observe the change. | Perform a time-course experiment, collecting lysates at various time points (e.g., 0.5, 1, 2, 6, 12, 24 hours) after this compound treatment to capture the dynamic changes in protein phosphorylation. |
| Issues with Western blot protocol. | Ensure proper sample preparation, protein transfer, and use of appropriate primary and secondary antibodies. Include positive and negative controls for the pathway of interest. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines at Different Time Points
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| MCF-7 (Breast Cancer) | 25.5 | 18.2 | 12.8 |
| MDA-MB-231 (Breast Cancer) | 22.1 | 15.7 | 10.5 |
| A549 (Lung Cancer) | 30.2 | 21.5 | 16.3 |
| HeLa (Cervical Cancer) | 28.9 | 20.1 | 14.7 |
| HepG2 (Liver Cancer) | 35.4 | 25.8 | 19.2 |
| Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Time-Course Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Time-Course Western Blot for Signaling Pathway Analysis (PI3K/Akt Pathway)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration for a series of time points (e.g., 0, 0.5, 1, 2, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound experiments.
Caption: this compound signaling pathway in breast cancer.
References
Validation & Comparative
A Comparative Analysis of Parishin A and Parishin C in Neuroprotection
An Objective Comparison of Bioactive Compounds for Neurodegenerative Disease Research
For researchers and drug development professionals navigating the therapeutic potential of natural compounds, Parishins, a group of phenolic glucosides derived from the traditional Chinese medicine Gastrodia elata, have emerged as promising candidates for their neuroprotective properties. This guide provides a comparative analysis of two key isomers, Parishin A and Parishin C, summarizing their performance in preclinical studies and detailing the experimental frameworks used to evaluate their efficacy. While information on Parishin B remains limited, the available data on Parishins A and C offer valuable insights into their distinct mechanisms of action and potential therapeutic applications in neurodegenerative diseases.
Quantitative Data Summary
The neuroprotective effects of Parishin A and Parishin C have been evaluated in various in vitro and in vivo models, demonstrating their potential to mitigate neuronal damage through different mechanisms. The following table summarizes the key quantitative findings from these studies.
| Compound | Model | Assay | Key Results |
| Parishin A | N2AAPP cells (in vitro, Alzheimer's model) | Cell Viability (CCK-8) | No significant effect on viability at concentrations up to 160 μM.[1] |
| Western Blot (PS1 expression) | Dose-dependent reduction in Presenilin-1 (PS1) expression, with a significant decrease at 40 μM.[1] | ||
| Aβ-injected mice (in vivo, Alzheimer's model) | Behavioral Tests (Y-maze, Novel Object Recognition) | Ameliorated cognitive deficits induced by Aβ injection.[1][2] | |
| Oxidative Stress Markers | Improved levels of oxidative stress markers in the brain.[1][2] | ||
| Parishin C | LPS-stimulated HT22 cells (in vitro, neuroinflammation model) | Cell Viability (MTT) | Increased cell viability in a concentration-dependent manner (1, 5, and 10 μM).[3][4] |
| LDH Release | Inhibited LDH release in a concentration-dependent manner (1, 5, and 10 μM).[3][4] | ||
| Reactive Oxygen Species (ROS) | Inhibited the increase in H2O2 and superoxide (B77818) anion levels.[3] | ||
| Antioxidant Enzyme Activity (SOD) | Enhanced cellular superoxide dismutase (SOD) activity.[3] | ||
| MCAO rats (in vivo, cerebral ischemia model) | Neurological Deficit Score | Significantly decreased neurological deficit scores at 25, 50, and 100 mg/kg.[5] | |
| Brain Water Content | Reduced brain water content in a dose-dependent manner.[5] | ||
| Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) | Improved the activities of SOD, catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) in brain tissue.[5] | ||
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Down-regulated the expression of pro-inflammatory cytokines.[5] |
Signaling Pathways and Mechanisms of Action
Parishin A and Parishin C exert their neuroprotective effects through distinct signaling pathways. Parishin A has been shown to primarily act by modulating protein processing pathways relevant to Alzheimer's disease, while Parishin C demonstrates potent antioxidant and anti-inflammatory activity.
Parishin A: In models of Alzheimer's disease, Parishin A has been found to enhance the autophagy of Presenilin-1 (PS1), a key component of the γ-secretase complex responsible for the production of amyloid-β (Aβ) peptides.[1][2] By promoting the degradation of PS1, Parishin A reduces the generation of pathogenic Aβ, thereby alleviating its downstream neurotoxic effects.
Parishin C: The neuroprotective activity of Parishin C is largely attributed to its ability to combat oxidative stress and neuroinflammation.[3][4][6] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant and cytoprotective genes, leading to a reduction in reactive oxygen species and inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Parishin A: In Vitro Alzheimer's Disease Model
-
Cell Culture and Treatment: Mouse neuroblastoma N2A cells stably transfected with human amyloid precursor protein (N2AAPP) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are treated with varying concentrations of Parishin A (0-320 μM) for 24 hours.[1]
-
Cell Viability Assay (CCK-8): N2AAPP cells are seeded in 96-well plates. After treatment with Parishin A, 10 μL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]
-
Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against PS1, APP, BACE1, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Parishin C: In Vitro Neuroinflammation Model
-
Cell Culture and Treatment: HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce inflammation, cells are stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours. For treatment, cells are pre-treated with Parishin C (1, 5, or 10 μM) for a specified time before LPS stimulation.[3][4]
-
Cell Viability Assay (MTT): HT22 cells are seeded in 96-well plates. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: Cell culture supernatant is collected after treatment, and LDH release is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using a DCFH-DA probe. After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
In Vivo Experimental Workflow
A generalized workflow for assessing the neuroprotective effects of Parishin compounds in animal models is depicted below. This workflow is representative of the methodologies used in the cited studies for both Parishin A and Parishin C.
References
- 1. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway [mdpi.com]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parishin B and Other Bioactive Compounds from Gastrodia elata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrodia elata Blume (GE), a perennial orchid used for centuries in traditional Chinese medicine, is a significant source of bioactive compounds with therapeutic potential.[1] Initially prescribed for neurological conditions like epilepsy and stroke, its applications in modern research have expanded to include anti-aging, antitumor, and neuroprotective activities.[1][2] The primary bioactive constituents of G. elata are phenolic compounds, including Parishin B, Parishin C, Gastrodin (B1674634) (the most crucial active monomer), and p-hydroxybenzyl alcohol (HBA).[1][3]
This guide provides a comparative analysis of the biological activities of this compound and other major compounds from G. elata, supported by experimental data. It details the underlying signaling pathways and provides protocols for key experimental assays to facilitate further research and development.
Comparative Analysis of Biological Activities
The primary therapeutic effects attributed to G. elata compounds are neuroprotection, anti-inflammation, and antioxidation. The potency of these effects varies significantly among the different phenolic constituents.
2.1. Neuroprotective and Cognitive Enhancement Effects
Comparative studies have demonstrated a clear structure-activity relationship among G. elata phenolics in models of cognitive impairment. Parishin C, in particular, shows superior potency compared to Parishin and Gastrodin.
| Compound | Assay / Model | Effective Dose | Observed Effect | Reference |
| Parishin C | Morris Water Maze (Scopolamine-induced) | 15 & 50 mg/kg | Significantly improved spatial learning and memory. | [4] |
| In vivo Long-Term Potentiation (LTP) | 5, 10, & 20 mg/kg | Dose-dependently reversed scopolamine-induced LTP suppression. | [4] | |
| Parishin | Morris Water Maze (Scopolamine-induced) | 150 mg/kg | Significantly improved spatial learning and memory. | [4] |
| In vivo Long-Term Potentiation (LTP) | 10, 30, & 100 mg/kg | Dose-dependently reversed scopolamine-induced LTP suppression. | [4] | |
| Gastrodin | Morris Water Maze (Scopolamine-induced) | 150 mg/kg | No significant effect observed. | [4] |
| In vivo Long-Term Potentiation (LTP) | 100 mg/kg | Modest effect on reversing LTP suppression. | [4] | |
| p-Hydroxybenzyl Alcohol (HBA) | Aβ₄₂-induced mouse model | Not specified | Prevented neuronal cell death, synaptic decline, and memory deficits. | [5] |
2.2. Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of these compounds are crucial to their neuroprotective mechanisms. They act by inhibiting inflammatory mediators and scavenging free radicals. While direct IC₅₀ comparisons are not always available from a single study, the data indicates that HBA and Parishins are potent anti-inflammatory and antioxidant agents.
| Compound | Assay | Cell Line / System | Key Findings | Reference |
| Parishin C | Oxidative Stress & Inflammation | HT22 & BV2 cells | Inhibits ROS, peroxides, and pro-inflammatory cytokines via Nrf2 pathway activation. | [6] |
| Gastrodin | Nitric Oxide (NO) Inhibition | H₂O₂-exposed cells | Reduced NO levels and NF-κB activity. | [7] |
| p-Hydroxybenzyl Alcohol (HBA) | Nitric Oxide (NO) Inhibition | LPS-activated RAW 264.7 | Suppressed NO production and iNOS expression. | [8][9] |
| Antioxidant Assays | C. elegans model | Delayed neurodegeneration by activating antioxidative pathways (FOXO/DAF-16, SKN-1). | [10] | |
| G. elata Extract | DPPH & ABTS Radical Scavenging | Chemical assay | Scavenging activity ranged from 31% to 44% at 5-10 mg/mL. | [11] |
Signaling Pathway Modulation
The therapeutic effects of G. elata compounds are mediated through the modulation of key cellular signaling pathways, primarily the Nrf2/ARE antioxidant pathway and the NF-κB inflammatory pathway.
3.1. Nrf2 Signaling Pathway (Antioxidant Response)
The Nrf2 pathway is a central regulator of cellular defense against oxidative stress.[12] Under stress conditions, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13][14] Parishin C has been shown to activate this pathway, promoting Nrf2 nuclear translocation and enhancing the expression of downstream antioxidant factors.[6]
3.2. NF-κB Signaling Pathway (Inflammatory Response)
The NF-κB pathway is a primary regulator of inflammation.[15] In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[16] Gastrodin has been shown to inhibit this pathway by suppressing the activation of TLR4/TRAF6, thereby reducing neuroinflammation.[15][17]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key assays used to evaluate the bioactivities of G. elata compounds.
4.1. Cell Viability (MTT) Assay
This assay assesses the protective effect of compounds against cytotoxicity.[18][19]
-
Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 24 hours.[20]
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Induce Toxicity: Introduce a neurotoxic agent (e.g., glutamate (B1630785) or H₂O₂) and incubate.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilizing solvent (e.g., DMSO) to dissolve the formazan crystals.[20][21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
4.2. Nitric Oxide (NO) Inhibition (Griess Assay)
This assay quantifies the anti-inflammatory effect by measuring the inhibition of NO production in macrophages.[22]
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[22]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[22]
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to the supernatant.[22][23]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.[24]
-
Measurement: Measure the absorbance at 540 nm.[24] The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
Experimental Workflow Visualization
The general process for evaluating the bioactivity of G. elata compounds follows a standardized workflow from extraction to in vitro analysis.
Conclusion
The bioactive compounds isolated from Gastrodia elata exhibit a range of potent pharmacological activities, particularly in the context of neuroprotection and anti-inflammation. Comparative data suggest that Parishin C possesses superior cognitive-enhancing effects over Gastrodin.[4] The underlying mechanisms for these effects are largely attributed to the modulation of the Nrf2 and NF-κB signaling pathways.[6][15] p-Hydroxybenzyl alcohol also emerges as a key contributor to the plant's overall therapeutic profile, with significant anti-inflammatory and antioxidant properties.[8][10]
For drug development professionals, the varying potencies and distinct mechanisms of these compounds highlight the importance of selecting the appropriate molecule for a specific therapeutic target. Parishins, particularly Parishin C, appear to be promising candidates for neurodegenerative diseases, while Gastrodin and HBA provide a broader anti-inflammatory and antioxidant platform. Further head-to-head comparative studies with standardized methodologies are crucial to fully elucidate the structure-activity relationships and therapeutic potential of this important class of natural products.
References
- 1. From molecules to medicine: a systematic review of Gastrodia elata’s bioactive metabolites and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Pharmacodynamic Components of Gastrodia elata Blume for Treatment of Type 2 Diabetes Mellitus through HPLC, Bioactivity, Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Hydroxybenzyl Alcohol Prevents Memory Deficits by Increasing Neurotrophic Factors and Decreasing Inflammatory Factors in a Mice Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Para-Hydroxybenzyl Alcohol Delays the Progression of Neurodegenerative Diseases in Models of Caenorhabditis elegans through Activating Multiple Cellular Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrodia elata Blume Extract Modulates Antioxidant Activity and Ultraviolet A-Irradiated Skin Aging in Human Dermal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrodin regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrodin attenuation of the inflammatory response in H9c2 cardiomyocytes involves inhibition of NF-κB and MAPKs activation via the phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cross-Validation of Parishin B's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common assays used to evaluate the antioxidant capacity of Parishin B, a compound with recognized neuroprotective and anti-aging properties. While direct quantitative comparisons of this compound across multiple standardized antioxidant assays are not extensively available in the current body of research, this document outlines the principles and methodologies of key assays that can be employed for such cross-validation. The information presented here is intended to guide researchers in designing experiments to rigorously assess and compare the antioxidant potential of this compound against other compounds.
Understanding Antioxidant Mechanisms of Parishin Compounds
Parishin and its derivatives, such as Parishin A and C, have been shown to exert their antioxidant effects through various mechanisms. Studies on these related compounds suggest that their protective actions involve the modulation of cellular signaling pathways and the reduction of oxidative stress markers. For instance, Parishin C has been found to attenuate oxidative stress by activating the Nrf2 signaling pathway, which leads to an increase in the expression of antioxidant enzymes.[1] Other research indicates that Parishin compounds can reduce the production of reactive oxygen species (ROS), improve mitochondrial function, and modulate the MAPK signaling pathway to protect against oxidative stress-induced neurodegeneration.[2][3][4]
Comparative Analysis of Antioxidant Assays
A comprehensive evaluation of a compound's antioxidant capacity necessitates the use of multiple assays that operate through different mechanisms.[5] Antioxidant assays are broadly categorized based on their chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] It is advisable to employ at least one assay from each category for a thorough assessment.
| Assay | Principle | Mechanism | Typical Standard | Key Advantages | Key Limitations |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.[6][7] | Primarily SET, but can also involve HAT.[5] | Trolox or Ascorbic Acid[6] | Simple, rapid, and requires only a spectrophotometer.[7] | The DPPH radical is not biologically relevant.[8] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+). The antioxidant neutralizes the radical, causing a decolorization of the solution.[9][10][11] | Primarily SET.[5] | Trolox[9][12] | Applicable to both hydrophilic and lipophilic antioxidants and can be used at different pH levels.[8] | Like DPPH, the ABTS radical is not found in biological systems.[8] |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[13][14] | SET[5][15] | Ferrous Sulfate (FeSO₄) or Trolox[14][16] | Simple, fast, and automated.[15] | Measures only the reducing capability and does not react with some antioxidants like thiols. The reaction is performed at an acidic pH, which is not physiological.[15] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[17][18][19] | HAT[5] | Trolox[17][19] | Uses a biologically relevant radical source (peroxyl radicals).[5] | Can be influenced by the reaction kinetics of different antioxidants.[20] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: This assay is based on the scavenging of the stable free radical DPPH by antioxidants, which results in a decrease in absorbance at 517 nm.[6][7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6][21] The solution should be freshly prepared and protected from light.
-
Reaction Mixture: Add a specific volume of the test sample (this compound, dissolved in a suitable solvent) at various concentrations to the DPPH solution.[21][22] A control containing the solvent instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6][22]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[21] The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[9][10]
Procedure:
-
Generation of ABTS•+: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[9][10] The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Reaction: Add a defined volume of the test sample (this compound) to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.[11]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12][16]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. The formation of the ferrous complex is monitored by measuring the change in absorbance at 593 nm.[13][14]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14][23] The reagent should be prepared fresh.
-
Reaction: Add a small volume of the sample (this compound) to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[24]
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.[13][24]
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, typically FeSO₄ or Trolox.[14]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the oxidative degradation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.[17][18]
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the antioxidant standard (Trolox) in a phosphate buffer (pH 7.4).[19][20]
-
Reaction Setup: In a 96-well microplate, add the fluorescent probe and the test sample (this compound) or Trolox standard to each well.[20]
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[18]
-
Measurement: The fluorescence is measured kinetically at regular intervals (e.g., every minute) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, at a constant temperature of 37°C.[20]
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard.[20] The results are expressed as Trolox Equivalents (TE).[19]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the potential mechanisms of action of this compound, the following diagrams are provided.
References
- 1. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. zen-bio.com [zen-bio.com]
- 14. jmp.ir [jmp.ir]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FRAP Assay Kit Guide | PDF | Antioxidant | Chemical Substances [scribd.com]
A Comparative Guide to the Anti-Cancer Effects of Parishin B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Parishin B, a natural phenolic compound, and paclitaxel (B517696), a widely used chemotherapeutic agent. The information presented is based on available preclinical data and is intended to inform further research and drug development efforts.
Executive Summary
This compound and paclitaxel both exhibit anti-cancer effects through mechanisms that ultimately lead to cell cycle arrest and apoptosis. However, they achieve these outcomes through distinct molecular pathways. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound has been identified as an inhibitor of the TRIB3-AKT1 interaction. This fundamental difference in their mechanism of action presents opportunities for novel therapeutic strategies, including potential combination therapies. While extensive data exists for paclitaxel, research on this compound is still emerging. Direct head-to-head comparative studies are limited, highlighting a critical area for future investigation.
Quantitative Comparison of Anti-Cancer Efficacy
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound and paclitaxel. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Paclitaxel (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data Not Available | 2.5 - 7.5[1] |
| MCF-7 | ER-Positive Breast Cancer | Data Not Available | 2.5 - 7.5[1] |
| T47D | ER-Positive Breast Cancer | Data Not Available | Data Not Available |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | 2.5 - 7.5[1] |
| HeLa | Cervical Cancer | Data Not Available | 2.5 - 7.5[1] |
Note: IC50 values for this compound in these specific breast cancer cell lines were not available in the reviewed literature. Further studies are required to establish these values for a direct comparison.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | MDA-MB-231-LUC lung metastasis mouse model | 4 mg/kg and 8 mg/kg, intraperitoneal injection, once daily for 6 weeks | Significant inhibition of lung metastasis observed | [2] |
| Paclitaxel | MDA-MB-231 xenograft mouse model | 10 mg/kg/day, intraperitoneal injection for 5 days | Significant reduction in tumor volume | [3] |
| Paclitaxel | Various human tumor xenografts | Dose-dependent | Varies by tumor type and dosing | [4][5][6] |
Mechanisms of Action and Signaling Pathways
This compound: Targeting the TRIB3-AKT1 Interaction
This compound exerts its anti-cancer effects by targeting Tribbles homolog 3 (TRIB3), a pseudokinase that is highly expressed in breast cancer and associated with tumor progression.[2] By binding to TRIB3, this compound blocks its interaction with AKT1, a key protein in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[2] This disruption leads to the upregulation of CDK1 and Cyclin B1, resulting in cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation and metastasis.[2][7]
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a well-characterized anti-cancer drug that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[8] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the normal dynamics of the mitotic spindle.[8] This interference with microtubule function activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This mitotic arrest ultimately triggers apoptosis, or programmed cell death, through various downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and modulation of the anti-apoptotic protein Bcl-2.[1]
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Low doses of paclitaxel enhance liver metastasis of breast cancer cells in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
A Comparative Guide to TRIB3 Inhibitors in Breast Cancer: Parishin B vs. Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribbles homolog 3 (TRIB3) has emerged as a significant therapeutic target in breast cancer due to its role in promoting tumor progression, metastasis, and therapy resistance. TRIB3, a pseudokinase, exerts its oncogenic effects primarily through the modulation of key signaling pathways, including the PI3K/AKT pathway. Consequently, the development of small molecule inhibitors targeting TRIB3 is an active area of research. This guide provides a comparative analysis of Parishin B, a novel TRIB3 inhibitor, and other agents that have demonstrated TRIB3 inhibitory activity in the context of breast cancer.
Overview of TRIB3 Inhibition in Breast Cancer
TRIB3 is frequently overexpressed in breast cancer and its high expression levels often correlate with a poor prognosis. It functions as a scaffold protein, interacting with and modulating the activity of various signaling molecules. A critical interaction is with AKT1, a key component of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By binding to AKT1, TRIB3 can influence downstream signaling, contributing to cancer cell growth and survival. Therefore, inhibiting the TRIB3-AKT1 interaction presents a promising strategy for breast cancer therapy.
This compound: A Direct TRIB3 Inhibitor
This compound is a natural compound that has been identified as a direct inhibitor of TRIB3.[1][2][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the TRIB3 protein. This binding event sterically hinders the interaction between TRIB3 and AKT1, effectively disrupting the TRIB3-AKT1 signaling axis.[1][2][3][4] This disruption leads to the inhibition of downstream pro-survival signaling, ultimately resulting in decreased breast cancer cell proliferation and metastasis.
Preclinical Efficacy of this compound
In Vitro Studies
This compound has demonstrated significant anti-proliferative, anti-migratory, and anti-invasive activities in breast cancer cell lines.
-
Cell Viability and Proliferation: this compound has been shown to inhibit the proliferation of breast cancer cells in a dose-dependent manner.
-
Cell Migration and Invasion: Treatment with this compound has been observed to reduce the migratory and invasive capabilities of breast cancer cells.
In Vivo Studies
In a preclinical mouse model of breast cancer lung metastasis using MDA-MB-231 cells, this compound treatment resulted in a significant reduction in the formation of lung metastatic nodules.[1]
Palbociclib (B1678290): An Indirect TRIB3 Inhibitor
Palbociclib is a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is approved for the treatment of certain types of breast cancer. Interestingly, emerging evidence suggests that Palbociclib also exhibits inhibitory effects on TRIB3 expression.[5][6]
Mechanism of TRIB3 Inhibition
Unlike this compound, which directly binds to the TRIB3 protein, Palbociclib appears to inhibit TRIB3 at the expression level.[5][6] The precise mechanism by which Palbociclib downregulates TRIB3 expression in breast cancer cells is still under investigation.
Comparative Performance Data
A direct head-to-head comparative study of this compound and Palbociclib for their TRIB3 inhibitory effects in breast cancer has not yet been published. However, we can compile and compare available quantitative data from independent studies on their effects on breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound and Palbociclib on Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MDA-MB-231 | CCK-8 | Cell Viability | Dose-dependent decrease | [1] |
| MDA-MB-231 | Colony Formation | Proliferation | Dose-dependent decrease | [1] | |
| MDA-MB-231 | Transwell Assay | Migration/Invasion | Dose-dependent decrease | [1] | |
| Palbociclib | MDA-MB-231 | Not Specified | IC50 | 285 nM | Not Specified |
| MCF-7 | Not Specified | IC50 | 106 nM | Not Specified | |
| MDA-MB-231 | Western Blot | TRIB3 Expression | Decreased | [5] | |
| MCF-7 | Western Blot | TRIB3 Expression | Decreased | [5] |
Experimental Protocols
This compound: Cell Viability Assay (CCK-8)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
This compound: In Vivo Lung Metastasis Model
-
Cell Line: Luciferase-expressing MDA-MB-231 human breast cancer cells are used.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Injection: 2 x 10⁶ MDA-MB-231-luc cells in 100 µL of PBS are injected into the tail vein of each mouse.
-
Treatment: Mice are randomly assigned to a control group or a this compound treatment group. This compound is administered at a specified dose and schedule.
-
Monitoring Metastasis: Lung metastasis is monitored weekly using an in vivo imaging system to detect bioluminescence.
-
Endpoint Analysis: After a predetermined period, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted, and tissues can be further analyzed by histology.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound represents a promising, novel direct inhibitor of TRIB3 with demonstrated efficacy in preclinical models of breast cancer. Its mechanism of directly targeting the TRIB3-AKT1 interaction is a key differentiator from indirect inhibitors like Palbociclib, which primarily target CDK4/6 and have a secondary effect on TRIB3 expression.
While the available data for Palbociclib's effect on TRIB3 in breast cancer is still emerging, its established clinical use for other indications provides a strong foundation for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound and other potential TRIB3 inhibitors are crucial.
-
Pharmacokinetics and Pharmacodynamics: Detailed studies on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound are necessary for its clinical translation.
-
Combination Therapies: Investigating the synergistic potential of TRIB3 inhibitors with existing breast cancer therapies could lead to more effective treatment regimens.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to TRIB3-targeted therapies will be essential for personalized medicine approaches.
The development of potent and specific TRIB3 inhibitors like this compound holds significant promise for the future of breast cancer treatment. Continued research in this area is warranted to fully elucidate their therapeutic potential and bring these novel agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TRIB3 inhibition by palbociclib sensitizes prostate cancer to ferroptosis via downregulating SOX2/SLC7A11 expression - PMC [pmc.ncbi.nlm.nih.gov]
Parishin B and its Analogs: A Comparative Review of In Vivo Efficacy Across Diverse Animal Models
For researchers and drug development professionals, understanding the preclinical in vivo performance of a therapeutic candidate is paramount. This guide provides a comparative analysis of Parishin B and its related compounds (Parishin, Parishin A, and Parishin C) across various animal models, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.
This compilation draws from several studies investigating the therapeutic potential of Parishin compounds in disease models ranging from oncology and aging to sepsis and neurological disorders. The data presented herein aims to offer a clear, objective comparison to aid in the evaluation and future development of this class of compounds.
Comparative Efficacy of Parishin Compounds: A Tabular Summary
The following tables summarize the quantitative outcomes of this compound and its analogs in different in vivo models.
Table 1: Anti-Cancer Efficacy of this compound in a Breast Cancer Lung Metastasis Mouse Model
| Animal Model | Treatment Group | Dosage & Administration | Key Quantitative Outcomes | Reference |
| BALB/c nude mice with MDA-MB-231-LUC cell injection | Control | - | - | [1] |
| This compound (low dose) | 4 mg/kg, intraperitoneal, daily for 6 weeks | Significant reduction in lung tumor nodules | [1] | |
| This compound (high dose) | 8 mg/kg, intraperitoneal, daily for 6 weeks | Significant reduction in lung tumor nodules | [1] | |
| Paclitaxel (PTX) | 4 mg/kg, intraperitoneal, twice a week for 6 weeks | Significant reduction in lung tumor nodules | [1] |
Table 2: Anti-Aging Effects of Parishin in Naturally Aged Mice
| Animal Model | Treatment Group | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Naturally aged C57BL/6 mice (19 months) | Control (Aged) | - | - | [2] |
| Parishin (Low dose - LPar) | Not specified | Decreased serum levels of GDF15, CXCL9, and sFlt1. Improved vascular texture. | [2] | |
| Parishin (High dose - HPar) | Not specified | Decreased serum levels of GDF15, CXCL9, and sFlt1. Improved vascular texture. Upregulated Klotho and FoxO1 protein levels. | [2] |
Table 3: Therapeutic Effects of Parishin in a Sepsis-Induced Intestinal Injury Mouse Model
| Animal Model | Treatment Group | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Septic mice | Sepsis (untreated) | - | Increased plasma and intestinal ACSL4 expression, inflammatory cytokines, LPO, MDA, and Fe2+ | [3] |
| Sepsis + Parishin | Not specified | Significantly attenuated pathological changes, reduced ferroptosis markers, and improved 72-hour survival rates. | [3] |
Table 4: Neuroprotective Effects of Parishin C in a Rat Model of Cerebral Ischemia
| Animal Model | Treatment Group | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Rats with middle cerebral artery occlusion (MCAO) | MCAO | - | Increased neurological deficit scores and brain water content. | [4] |
| MCAO + Parishin C (25 mg/kg) | Intraperitoneal, daily | Dose-dependent decrease in neurological deficit scores and brain water content. | [4] | |
| MCAO + Parishin C (50 mg/kg) | Intraperitoneal, daily | Dose-dependent decrease in neurological deficit scores and brain water content. | [4] | |
| MCAO + Parishin C (100 mg/kg) | Intraperitoneal, daily | Dose-dependent decrease in neurological deficit scores and brain water content. Decreased Caspase-3 and Caspase-9 activities. Increased BDNF levels. | [4] |
Table 5: Cognitive Improvement with Parishin A in an Alzheimer's Disease Mouse Model
| Animal Model | Treatment Group | Dosage & Administration | Key Quantitative Outcomes | Reference |
| WT mice with Aβ1–42 injection | Aβ1–42 injection | - | Impaired spatial learning and memory in Morris water maze test. | [5] |
| Aβ1–42 + Parishin A | 10 mg/kg, intraperitoneal, daily | Improved learning and memory. | [5] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the presented data. The following are detailed methodologies for key in vivo experiments cited in this guide.
Breast Cancer Lung Metastasis Model
-
Animal Model: Female BALB/c nude mice, 4–5 weeks old.[1]
-
Cell Line and Injection: Each mouse was injected with 2 × 10^6 MDA-MB-231-LUC cells in 200 µL PBS via the tail vein to establish the lung metastasis model.[1]
-
Treatment Regimen:
-
Endpoint Analysis: After six weeks, mice were euthanized, and the total number of metastatic tumor nodules in the five lobes of the lung tissue was quantified.[1]
Naturally Aged Mouse Model for Vascular Aging
-
Animal Model: Naturally aged C57B/L6 mice (19 months old).[2]
-
Treatment Regimen: The specific dosages for the low (LPar) and high (HPar) Parishin treatment groups were not detailed in the provided abstract. Treatment duration was also not specified.
-
Endpoint Analysis:
-
Serological Markers: Serum levels of GDF15, CXCL9, and sFlt1 were measured using ELISA kits.[2]
-
Histological Analysis: The degree of vascular fibrosis was investigated by Masson's trichrome staining of the aorta.[2]
-
Protein Expression: Western blotting was used to quantify the expression of Lamin B1, IL-6, Klotho, and FoxO1 in vascular tissue.[2]
-
Sepsis-Induced Intestinal Injury Model
-
Animal Model: Murine model of sepsis.[3]
-
Induction of Sepsis: The method for inducing sepsis was not specified in the abstract.
-
Treatment Regimen: The dosage and administration route for Parishin were not detailed.
-
Endpoint Analysis:
-
Gene and Protein Expression: mRNA expression of ACSL4 in monocytes and small intestinal epithelial cells, and protein expression of ferroptosis-associated markers were measured.[3]
-
Biochemical Markers: Levels of inflammatory cytokines, lipid peroxidation (LPO), malondialdehyde (MDA), and Fe2+ were quantified.[3]
-
Survival: 72-hour survival rates were monitored.[3]
-
Cerebral Ischemia Rat Model
-
Animal Model: Rats subjected to middle cerebral artery occlusion (MCAO).[4]
-
Induction of Ischemia: A temporary MCAO and reperfusion model was established.
-
Treatment Regimen: Parishin C was administered daily via intraperitoneal injection at doses of 25, 50, and 100 mg/kg.[4]
-
Endpoint Analysis:
-
Neurological Function: Neurological deficit scores were assessed.[4]
-
Physiological Measurement: Brain water content was measured.[4]
-
Apoptosis Markers: Activities of Caspase-3 and Caspase-9 were determined.[4]
-
Neurotrophic Factors: Levels of Brain-Derived Neurotrophic Factor (BDNF) were quantified.[4]
-
Alzheimer's Disease Mouse Model
-
Animal Model: Wild-type (WT) mice.[5]
-
Induction of Pathology: Aβ1–42 was microinjected into the lateral ventricle of the mice.[5]
-
Treatment Regimen: Parishin A was administered daily via intraperitoneal injection at a dose of 10 mg/kg, starting one week before Aβ1–42 injection and continuing until after behavioral testing.[5]
-
Endpoint Analysis:
-
Cognitive Function: Spatial learning and memory were assessed using the Morris water maze test two weeks after Aβ1–42 injection.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance comprehension. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by Parishin compounds and the general workflow of the in vivo experiments.
Caption: this compound inhibits the TRIB3-AKT1 signaling pathway in breast cancer.
Caption: Parishin alleviates vascular aging via the Klotho/FoxO1 signaling pathway.
Caption: A generalized workflow for in vivo studies of Parishin compounds.
References
- 1. This compound blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Parishin B and Parishin C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin B and Parishin C are naturally occurring phenolic glycosides predominantly found in the rhizome of Gastrodia elata Blume, a plant with a long history in traditional medicine.[1] Both compounds share a similar core structure, which has prompted interest in their comparative biological activities. This guide provides a head-to-head comparison of the known bioactivities of this compound and Parishin C based on available scientific literature.
Disclaimer: Direct comparative studies that evaluate the bioactivities of this compound and Parishin C under identical experimental conditions are limited. Therefore, the quantitative data presented in this guide are compiled from individual studies. This lack of standardized, direct comparison means that the relative potency of these two compounds cannot be definitively established. The information provided herein summarizes the existing, separate research findings to offer a current perspective and to highlight the need for future head-to-head investigations.
Bioactivity Profiles
The following sections detail the reported bioactivities for this compound and Parishin C.
Neuroprotective Effects
Parishin C has been more extensively studied for its neuroprotective properties. Research indicates that it may offer therapeutic potential for neurodegenerative diseases and ischemic stroke.[2][3][4]
Key findings for Parishin C include:
-
Inhibition of α-synuclein aggregation: Parishin C has been shown to interact with the NAC domain of α-synuclein, a protein implicated in Parkinson's disease, thereby inhibiting its amyloid transformation.[2] In one study, even at the lowest concentration, it led to a 72% reduction in Thioflavin T maxima, a marker for amyloid fibril formation.[2]
-
Protection against cerebral ischemia: In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with Parishin C (25, 50, or 100 mg/kg/day) significantly improved neurological function, reduced brain water content, and suppressed oxidative stress and the release of pro-inflammatory factors.[3][5]
-
Modulation of neuronal receptors: Parishin C has been reported to exert protective effects against Aβ-induced long-term potentiation damage via N-methyl-D-aspartate (NMDA) receptors and to improve schizophrenia-like psychosis through activation of 5-hydroxytryptamine 1A (5-HT1A) receptors.[3][4]
-
A novel analog, Macluraparishin C , has also demonstrated potent neuroprotective effects against oxidative stress-induced neurodegeneration by activating the antioxidant/MAPK signaling pathway.[6][7]
There is currently limited information available from the search results regarding the specific neuroprotective effects of This compound .
Anti-inflammatory and Antioxidant Activities
Parishin C has demonstrated significant anti-inflammatory and antioxidant effects in various studies.
Key findings for Parishin C include:
-
Reduction of Oxidative Stress: In a model of cerebral ischemia, Parishin C pretreatment increased the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3]
-
Inhibition of Pro-inflammatory Cytokines: Parishin C has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the brain tissue of rats with cerebral ischemia.[3] It also inhibits the inflammatory response in microglia by suppressing the production of nitric oxide (NO) and the mRNA levels of these pro-inflammatory cytokines.[8][9]
-
Activation of the Nrf2 Signaling Pathway: The antioxidant and anti-inflammatory effects of Parishin C are mediated, at least in part, through the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[8][9]
While "parishins" as a group are reported to have antioxidant and anti-inflammatory activities, specific quantitative data for This compound from direct comparative studies is not available in the provided search results.[1]
Anti-cancer Activity
This compound has been identified as a potential therapeutic agent for breast cancer.
Key findings for This compound include:
-
Inhibition of Breast Cancer Lung Metastasis: this compound has been shown to target and inhibit TRIB3, a protein implicated in breast cancer progression.[10][11][12]
-
Blockade of TRIB3-AKT1 Interaction: By blocking the interaction between TRIB3 and AKT1, this compound inhibits the proliferation and migration of breast cancer cells.[10][11][12]
-
Cell Cycle Regulation: RNA-seq analysis has suggested that this compound may inhibit the progression of breast cancer by regulating the cell cycle.[10][11]
There is currently limited information available from the search results regarding the specific anti-cancer effects of Parishin C . However, one study indicated that Parishin C was able to modulate the multidrug resistance of mouse lymphoma cells.[13]
Quantitative Data Summary
As previously stated, a direct quantitative comparison of the bioactivities of this compound and Parishin C is not possible due to the lack of head-to-head studies. The following table summarizes the available quantitative data for each compound from separate studies to provide a contextual overview.
| Bioactivity | Compound | Assay/Model | Key Quantitative Results | Reference(s) |
| Neuroprotection | Parishin C | Thioflavin T fluorescence assay (α-synuclein aggregation) | 72% reduction in ThT maxima at the lowest concentration tested. | [2] |
| Parishin C | Middle Cerebral Artery Occlusion (MCAO) in rats | Pretreatment with 25, 50, or 100 mg/kg/day improved neurological deficit scores and reduced brain water content. At 50 and 100 mg/kg/day, it significantly increased antioxidant enzyme activities and decreased MDA levels. At 100 mg/kg, it decreased pro-inflammatory cytokine levels. | [3] | |
| Anti-inflammatory | Parishin C | LPS-stimulated BV2 microglia | Inhibited the production of Nitric Oxide (NO) and the mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α). | [8] |
| Antioxidant | Parishin C | LPS-stimulated HT22 hippocampal neurons | Inhibited the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increased the levels of superoxide dismutase (SOD). | [8] |
| Anti-cancer | This compound | Breast Cancer Cell Lines | Inhibited proliferation and migration of breast cancer cells by blocking the TRIB3-AKT1 interaction. | [10][11] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for Parishin C.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Neuroprotection Assay)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Rats are pretreated with Parishin C (e.g., 25, 50, or 100 mg/kg/day, intraperitoneally) for a specified period (e.g., 21 days).
-
Surgical Procedure: Anesthesia is induced, and a midline incision is made in the neck. The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
Reperfusion: After a set period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.
-
Assessment of Neurological Deficit: Neurological function is scored at a specific time point post-reperfusion (e.g., 22 hours) on a scale of 0 to 4 (0 = no deficit, 4 = severe deficit).
-
Measurement of Brain Water Content: Following neurological assessment, the brain is removed, and the wet weight is recorded. The brain is then dried in an oven, and the dry weight is measured. Brain water content is calculated as [(wet weight - dry weight) / wet weight] x 100%.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers (SOD, CAT, GSH-Px, MDA) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or other appropriate assay kits.
In Vitro Anti-inflammatory Assay in Microglia
-
Cell Culture: BV2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of Parishin C for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, and TNF-α).
Signaling Pathways and Visualizations
Parishin C: Nrf2 Signaling Pathway in Neuroprotection
Parishin C has been shown to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Parishin C promotes the activation of the Nrf2 signaling pathway.
This compound: TRIB3-AKT1 Signaling Pathway in Breast Cancer
This compound has been found to inhibit breast cancer progression by targeting TRIB3 and disrupting its interaction with AKT1. This pathway is crucial for cell proliferation and survival in certain cancers.
Caption: this compound inhibits the TRIB3-AKT1 signaling pathway in breast cancer.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of natural compounds like this compound and C.
Caption: A generalized workflow for the bioactivity assessment of natural compounds.
Conclusion
Based on the currently available literature, Parishin C has been more extensively investigated and has demonstrated a broader range of bioactivities, particularly in the areas of neuroprotection, anti-inflammation, and antioxidation. This compound, on the other hand, has shown promise as a potential anti-cancer agent, specifically for breast cancer.
The distinct bioactivity profiles of these structurally similar compounds are of significant interest to the scientific and drug development communities. However, the lack of direct, head-to-head comparative studies is a critical gap in the current body of research. Such studies are essential to definitively determine the relative potency and selectivity of this compound and Parishin C in various biological systems. Future research should focus on conducting these direct comparisons to better elucidate their therapeutic potential and guide the development of novel, targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro antioxidant and in vivo anti-inflammatory activities of Ophioglossum thermale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synergistic Drug Combinations Targeting the PI3K/AKT/mTOR Pathway: A Framework for Assessing Parishin B Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parishin B, a phenolic glucoside, has demonstrated potential as an anticancer agent by targeting the TRIB3-AKT1 interaction, a key node in the PI3K/AKT/mTOR signaling pathway. While direct preclinical or clinical data on the synergistic effects of this compound with other drugs are not yet available, its mechanism of action provides a strong rationale for exploring combination therapies. This guide offers a comparative analysis of synergistic drug combinations that target the PI3K/AKT/mTOR pathway, providing a valuable framework and rationale for designing future studies to investigate the potential synergistic effects of this compound. By examining the successes and mechanisms of other combination therapies aimed at this critical cancer signaling cascade, researchers can better strategize the development of novel, more effective cancer treatments involving this compound.
Quantitative Analysis of Synergistic Combinations
The following tables summarize quantitative data from studies investigating the synergistic effects of drugs targeting the PI3K/AKT/mTOR pathway in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold of dose reduction allowed for each drug in a synergistic combination to achieve a given effect level.
Table 1: Synergistic Effects of PI3K/AKT/mTOR Pathway Inhibitors with Chemotherapeutic Agents
| Cancer Type | Cell Line | PI3K/AKT/mTOR Inhibitor | Chemotherapeutic Agent | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| Ovarian Cancer | OVCAR-3 | AZD5363 (AKT inhibitor) | Doxorubicin | < 1 (Synergistic) | Not Reported | [1] |
| Endometrial Cancer | HEC-1A | AZD5363 (AKT inhibitor) | Doxorubicin | < 1 (Synergistic) | Not Reported | [1] |
| Breast Cancer | LCC6 | QLT0267 (ILK inhibitor) | Docetaxel | Not Reported | QLT0267: 3.6-fold, Docetaxel: 27.5-fold | [2] |
| T-cell ALL | MOLT-4 | Carfilzomib | Dexamethasone | < 1 (Synergistic) | Not Reported |
Table 2: Synergistic Effects of Combining Multiple PI3K/AKT/mTOR Pathway Inhibitors
| Cancer Type | Cell Line | Drug 1 | Drug 2 | Combination Index (CI) | Reference |
| Bladder Cancer | J82 | AZD5363 (AKT inhibitor) | AZD2014 (mTOR inhibitor) | < 1 (Synergistic) | |
| Bladder Cancer | J82 | AZD5363 (AKT inhibitor) | BEZ235 (PI3K/mTOR inhibitor) | < 1 (Synergistic) | |
| Prostate Cancer | PC3 | BKM120 (PI3K inhibitor) | TKI258 (RTK inhibitor) | 0.77 | |
| Prostate Cancer | PC3 | BKM120 (PI3K inhibitor) | RAD001 (mTOR inhibitor) | 0.65 | |
| Prostate Cancer | PC3 | TKI258 (RTK inhibitor) | RAD001 (mTOR inhibitor) | 0.54 | |
| Prostate Cancer | LNCaP | MDV3100 (AR antagonist) | RAD001 (mTOR inhibitor) | 0.11 | |
| Prostate Cancer | LNCaP | MDV3100 (AR antagonist) | BKM120 (PI3K inhibitor) | 0.26 | |
| Prostate Cancer | LNCaP | MDV3100 (AR antagonist) | TKI258 (RTK inhibitor) | 0.33 |
Signaling Pathways and Rationale for Combination Therapies
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention. This compound inhibits this pathway by binding to TRIB3 and preventing its interaction with AKT1, thereby inhibiting AKT1 activation.
However, cancer cells often develop resistance to single-agent therapies targeting this pathway through feedback loops and crosstalk with other signaling cascades, such as the MAPK/ERK pathway. Combining inhibitors that target different nodes of the PI3K/AKT/mTOR pathway or simultaneously block a compensatory pathway can overcome this resistance and lead to synergistic anticancer effects.
Caption: The TRIB3-PI3K/AKT Signaling Pathway and Potential Points of Synergistic Intervention.
Experimental Protocols
A standardized workflow is crucial for accurately assessing the synergistic effects of drug combinations. The following protocols provide detailed methodologies for key in vitro experiments.
Caption: A general experimental workflow for assessing drug synergy in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of single drugs and their combinations at a constant ratio for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using software like CompuSyn based on the dose-effect data from the MTT assay.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The DRI quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with single drugs and their combination for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-TRIB3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the drug combination for the desired time, then lyse the cells to extract proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The data presented in this guide strongly suggest that combining agents that target the PI3K/AKT/mTOR pathway can lead to synergistic anticancer effects. Given that this compound inhibits this pathway via a novel mechanism involving the TRIB3-AKT1 interaction, there is a compelling rationale to investigate its synergistic potential with other anticancer drugs.
Future research should focus on:
-
In vitro screening: Evaluating the synergistic effects of this compound with a panel of conventional chemotherapeutics and other targeted agents in various cancer cell lines.
-
Mechanistic studies: Elucidating the molecular mechanisms underlying any observed synergies, with a focus on the PI3K/AKT/mTOR and interconnected signaling pathways.
-
In vivo validation: Testing promising combinations in preclinical animal models to assess their efficacy and safety.
By systematically applying the experimental framework outlined in this guide, researchers can effectively assess the synergistic potential of this compound and accelerate its development as a component of novel combination therapies for cancer.
References
Safety Operating Guide
Navigating the Disposal of Parishin B: A Guide for Laboratory Professionals
Key Chemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its safe management. The following table summarizes key data for Parishin B.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀O₁₉ | [1][2] |
| Molecular Weight | 728.6 g/mol | [1] |
| CAS Number | 174972-79-3 | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in Ethanol, Pyridine, Methanol, and DMSO.[3] | |
| Primary Hazards | Irritant. Harmful if swallowed.[1] | |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol is a recommended procedure for the disposal of this compound waste. This protocol is based on standard practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, centrifuge tubes, gloves, wipes), and solutions.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and unforeseen chemical reactions.
2. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled chemical waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled chemical waste container.
-
Do not mix incompatible solvents. If this compound has been used in various solvent systems, use separate waste containers for each.
-
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and a list of all chemical constituents, including solvents and their approximate concentrations.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
-
4. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal of chemical waste.
-
Arrange for pickup by a licensed hazardous waste disposal company, as coordinated through your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Parishin B
Essential Safety and Handling Guide for Parishin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Given that a comprehensive Safety Data Sheet (SDS) with exhaustive quantitative data is not publicly available, the following guidance is based on available safety information and established best practices for handling potent chemical compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed.[1] All personnel must be trained in handling potent compounds and adhere to the personal protective equipment guidelines outlined below. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | To protect against dermal exposure and absorption. Double gloving provides an additional layer of safety. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Gowns should have long sleeves and be cuffed. | To protect skin from accidental splashes and to prevent contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or aerosols. |
| Respiratory Protection | When handling the powder form outside of a certified fume hood or for spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) should be used. | To prevent inhalation of the powdered compound, which can be an irritant. |
Hazard Identification and Safe Handling
The following table summarizes the known hazard information for this compound.
Table 2: Hazard Information for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Operational Plan for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls : All handling of this compound powder should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with a disposable, plastic-backed absorbent pad. Ensure that an eye-wash station and safety shower are readily accessible.
-
Weighing and Reconstitution : When weighing the solid form, do so within the fume hood. Use anti-static weigh paper or a tared container. For reconstitution, add the solvent slowly to the powder to avoid aerosolization.
-
Experimental Use : Keep containers of this compound closed when not in use. When transferring solutions, use appropriate labware to minimize the risk of spills.
-
Decontamination : After handling, decontaminate all surfaces, equipment, and glassware. A suitable decontamination solution, such as 10% bleach followed by a rinse with 70% ethanol (B145695) and then water, is recommended.
-
Spill Management : In the event of a spill, evacuate the area and prevent entry. For small spills, gently cover with a damp absorbent material to avoid raising dust. For larger spills, follow your institution's hazardous material spill response protocol. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste : Contaminated PPE (gloves, gowns), absorbent pads, and empty vials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour this waste down the drain.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any solvents used.
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Protocols and Signaling Pathways
This compound has been shown to exhibit anti-cancer properties by modulating specific cellular signaling pathways.
TRIB3-AKT1 Signaling Pathway
This compound has been identified as an inhibitor of the TRIB3-AKT1 interaction, which plays a role in breast cancer proliferation and metastasis.[2] By binding to TRIB3, this compound blocks its interaction with AKT1, thereby inhibiting downstream signaling that promotes cancer cell survival and growth.[2][3]
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for TRIB3-AKT1 Interaction
This protocol is used to verify the interaction between TRIB3 and AKT1 and how it is affected by this compound.
-
Cell Culture and Treatment : Culture cells (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with cold PBS and lyse them with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation :
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody specific for the "bait" protein (e.g., anti-TRIB3 or anti-AKT1) overnight at 4°C.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting : Elute the proteins from the beads using a sample buffer and heat. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-AKT1 if anti-TRIB3 was used for IP) and the "bait" protein to confirm successful immunoprecipitation. A decrease in the co-precipitated protein in the this compound-treated sample indicates inhibition of the interaction.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to influence the phosphorylation levels of key proteins in this pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
This method is used to measure the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Culture and Treatment : Plate and grow cells to 70-80% confluency. Treat cells with this compound at various concentrations and time points.
-
Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated forms of key pathway proteins (e.g., p-PI3K, p-Akt) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
